1-Methylimidazole-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(trideuteriomethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTWTZJPVLRJOU-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462168 | |
| Record name | 1-Methylimidazole-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16650-76-3 | |
| Record name | 1-(Methyl-d3)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16650-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylimidazole-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of 1-Methylimidazole-d3 in Advanced Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
1-Methylimidazole-d3, a deuterated isotopologue of 1-methylimidazole, serves as a critical tool in modern research, primarily in the fields of analytical chemistry and drug metabolism. Its unique properties, stemming from the replacement of three hydrogen atoms with deuterium on the methyl group, allow for precise and insightful investigations that would be otherwise challenging with its non-labeled counterpart. This technical guide provides an in-depth exploration of the applications of this compound, complete with experimental insights and data presentation.
Core Applications in Research
The utility of this compound is centered around two principal applications: its use as an internal standard for quantitative mass spectrometry and its role in elucidating metabolic pathways in drug discovery and development.
Internal Standard for Mass Spectrometry
In quantitative analysis using mass spectrometry (MS), particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. This compound is an ideal internal standard for the quantification of 1-methylimidazole.
Because it is chemically identical to 1-methylimidazole, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. However, due to its increased mass (a shift of +3 Da), it is readily distinguishable from the unlabeled analyte by the mass spectrometer. This allows for the ratiometric measurement of the analyte to the internal standard, which corrects for variability during sample preparation, injection, and ionization, leading to more reliable and reproducible quantification.
Quantitative Data for 1-Methylimidazole-d6
| Property | Value |
| Isotopic Purity | 98 atom % D |
| Assay | 99% (CP) |
| Boiling Point | 198 °C (lit.) |
| Density | 1.104 g/mL at 25 °C |
| Mass Shift | M+6 |
Elucidating Metabolic Pathways
In the realm of drug development and metabolic research, understanding how a compound is metabolized is paramount. The substitution of hydrogen with deuterium can significantly alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break.
By introducing a deuterated methyl group, as in this compound, researchers can investigate the N-demethylation of molecules containing a 1-methylimidazole moiety. If N-demethylation is a significant metabolic pathway, the rate of metabolism for the deuterated compound will be slower compared to the non-deuterated version.[2][3] This allows scientists to pinpoint specific sites of metabolism and understand the metabolic fate of a drug candidate. Such studies are crucial for optimizing drug design to enhance pharmacokinetic properties, such as increasing bioavailability and reducing the formation of potentially toxic metabolites.[2][4]
Experimental Methodologies
Quantification of 1-Methylimidazole using this compound as an Internal Standard
A common experimental workflow for the quantification of 1-methylimidazole in a biological matrix (e.g., plasma, urine) would involve protein precipitation followed by LC-MS analysis.
Sample Preparation Protocol:
-
Spiking: A known concentration of this compound is spiked into the biological sample.
-
Protein Precipitation: A solvent such as acetonitrile is added to the sample to precipitate proteins.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant, containing the analyte and internal standard, is transferred to a clean tube.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness and then reconstituted in a mobile phase-compatible solvent for LC-MS analysis.
LC-MS/MS Analysis:
-
Chromatography: The reconstituted sample is injected onto a liquid chromatography system, typically using a C18 column, to separate the analyte from other matrix components.
-
Mass Spectrometry: The eluent from the LC is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 1-methylimidazole and this compound are monitored.
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated and compared to a calibration curve to determine the concentration of 1-methylimidazole in the original sample.
Workflow for Quantitative Analysis using an Internal Standard
Caption: A typical workflow for the quantification of an analyte using a deuterated internal standard and LC-MS/MS.
Investigating N-demethylation using this compound
To study the metabolic stability of a compound containing a 1-methylimidazole moiety, in vitro experiments with liver microsomes are often employed.
In Vitro Metabolism Protocol:
-
Incubation Preparation: A reaction mixture is prepared containing liver microsomes (human or animal), a NADPH-regenerating system, and a buffer.
-
Substrate Addition: The test compound (both the deuterated and non-deuterated versions in separate experiments) is added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points.
-
Reaction Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent.
-
Sample Processing: The samples are processed (e.g., centrifugation, supernatant transfer) for analysis.
-
LC-MS Analysis: The disappearance of the parent compound and the appearance of metabolites are monitored by LC-MS.
-
Data Analysis: The rate of metabolism for the deuterated and non-deuterated compounds is compared to determine the kinetic isotope effect.
Signaling Pathway of CYP450-Mediated N-Demethylation
Caption: A simplified pathway of enzymatic N-demethylation, a common metabolic route investigated using deuterated compounds.
References
- 1. 1-Methylimidazole-d6 D 98atom 285978-27-0 [sigmaaldrich.com]
- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated 1-Methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 1-methylimidazole, a molecule of significant interest in pharmaceutical research and development. Deuteration, the selective replacement of hydrogen atoms with deuterium, can profoundly influence a molecule's metabolic stability, pharmacokinetic profile, and toxicological properties. This document details available data on deuterated 1-methylimidazole, including its physical constants, spectroscopic characteristics, and relevant experimental protocols.
Physicochemical Properties
Deuteration can lead to slight variations in the physical properties of a molecule compared to its non-deuterated counterpart. The following tables summarize the available quantitative data for 1-methylimidazole and its deuterated analogs.
Table 1: Physical Properties of 1-Methylimidazole and Deuterated Analogs
| Property | 1-Methylimidazole | 1-Methylimidazole-d6 | 1-Methylimidazole-d3 |
| CAS Number | 616-47-7 | 285978-27-0 | Not specified |
| Molecular Formula | C₄H₆N₂ | C₄D₆N₂ | C₄H₃D₃N₂ |
| Molecular Weight | 82.10 g/mol | 88.14 g/mol [1][2] | ~85.12 g/mol |
| Boiling Point | 198 °C[1] | 198 °C (lit.)[1] | No data available |
| Melting Point | -6 °C | No data available | No data available |
| Density (at 25 °C) | 1.03 g/mL | 1.104 g/mL[1] | No data available |
| Refractive Index (n20/D) | 1.495 | No data available | No data available |
| Isotopic Purity | N/A | 98 atom % D[1] | No data available |
Note: Some data for the deuterated species are based on commercially available standards and may vary slightly between batches.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In the ¹H NMR spectrum of a fully deuterated 1-methylimidazole (e.g., 1-methylimidazole-d6), the signals corresponding to the imidazole ring and methyl protons would be absent. The presence of residual proton signals would indicate incomplete deuteration. For partially deuterated analogs like this compound (where only the methyl group is deuterated), the signals for the imidazole ring protons would be present, while the methyl singlet would be absent.
¹³C NMR: The ¹³C NMR spectrum is less affected by deuteration in terms of chemical shifts, although minor upfield shifts (isotopic shifts) can be observed for carbons directly attached to deuterium. The primary utility of ¹³C NMR is to confirm the carbon skeleton of the molecule. Predicted ¹³C NMR chemical shifts for 1-methylimidazole in D₂O are approximately 136.9 ppm (C2), 129.2 ppm (C4), 122.9 ppm (C5), and 35.5 ppm (N-CH₃)[3][4].
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the level and location of deuterium incorporation.
-
Molecular Ion: For 1-methylimidazole-d6, the molecular ion peak will be shifted by +6 mass units compared to the non-deuterated compound (m/z 88 vs. m/z 82)[1]. For this compound (methyl-deuterated), the shift will be +3 (m/z 85).
-
Fragmentation Pattern: The fragmentation pattern can provide information about the location of the deuterium atoms. Based on studies of 1-methylimidazole, a major fragmentation pathway involves the loss of HCN[5]. In a deuterated analog, the loss of DCN would be observed if the deuterium is on the imidazole ring. If the methyl group is deuterated, its fragmentation would also show a corresponding mass shift.
Infrared (IR) Spectroscopy
The substitution of hydrogen with deuterium results in a predictable shift of vibrational frequencies in the IR spectrum. The C-D stretching and bending vibrations absorb at lower wavenumbers than the corresponding C-H vibrations due to the heavier mass of deuterium. This shift can be approximated using the following relationship:
ν(C-D) ≈ ν(C-H) / √2
Therefore, one would expect to see new bands appearing at lower frequencies in the IR spectrum of deuterated 1-methylimidazole, corresponding to the C-D bonds, and a decrease in the intensity of the C-H bands.
Experimental Protocols
Synthesis of Deuterated 1-Methylimidazole
A common method for the synthesis of 1-methylimidazole is the methylation of imidazole[6][7][8][9]. This can be adapted for the synthesis of deuterated analogs by using deuterated starting materials.
Protocol for the Synthesis of 1-(methyl-d3)-imidazole (this compound):
This protocol is adapted from a standard procedure for the synthesis of 1-methylimidazole[6].
-
Materials: Imidazole, sodium hydroxide, methyl-d3 iodide (CD₃I), ethanol, water, and a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Procedure:
-
Dissolve imidazole in ethanol in a round-bottom flask with stirring.
-
Add sodium hydroxide to the solution and continue stirring until it is fully dissolved. This deprotonates the imidazole to form the imidazolide anion.
-
Carefully add methyl-d3 iodide to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, perform a liquid-liquid extraction with water and a suitable organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over a drying agent, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation.
-
For the synthesis of fully deuterated 1-methylimidazole (1-methylimidazole-d6), one would start with deuterated imidazole (imidazole-d4) and use a deuterated methylating agent.
Hydrogen/Deuterium Exchange: An alternative method to introduce deuterium onto the imidazole ring is through H/D exchange reactions, typically carried out in a deuterated solvent like D₂O under acidic or basic conditions.
Analytical Methods
NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the deuterated 1-methylimidazole in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to observe any residual proton signals.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the degree of deuteration. Compare the ¹³C NMR spectrum to that of the non-deuterated compound to confirm the carbon skeleton.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as electrospray ionization (ESI) or electron ionization (EI). Acquire a full scan mass spectrum.
-
Analysis: Determine the mass of the molecular ion to confirm the number of deuterium atoms incorporated. Analyze the fragmentation pattern to confirm the location of the deuterium atoms.
FTIR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Acquisition: Record the IR spectrum using an FTIR spectrometer over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analysis: Compare the spectrum to that of non-deuterated 1-methylimidazole. Look for the appearance of C-D stretching and bending bands at lower wavenumbers and a decrease in the intensity of C-H bands.
Biological and Pharmacological Significance
Deuteration can significantly alter the metabolic fate and pharmacokinetic properties of a drug molecule[10][11][12]. The primary mechanism for this "deuterium effect" is the kinetic isotope effect, where the stronger C-D bond is cleaved more slowly by metabolic enzymes (e.g., cytochrome P450s) than the corresponding C-H bond[11][13].
While specific studies on the biological activity or signaling pathways of deuterated 1-methylimidazole are limited, the metabolism of related compounds provides some insight. For example, 1-methyl-2-mercaptoimidazole is metabolized to 1-methylimidazole[14]. By deuterating the methyl group of 1-methylimidazole, it is plausible that its N-demethylation, if it occurs, would be slowed, potentially leading to a longer half-life and altered metabolite profile.
The following diagram illustrates a hypothetical metabolic pathway for 1-methylimidazole and the potential impact of deuteration.
Conclusion
Deuterated 1-methylimidazole represents a valuable tool for researchers in drug development and mechanistic studies. Its altered physicochemical and metabolic properties can be leveraged to improve the pharmacokinetic profiles of drug candidates. This guide provides a foundational understanding of the properties of deuterated 1-methylimidazole, though further experimental work is needed to fully characterize its spectroscopic and biological behavior. The provided protocols offer a starting point for the synthesis and analysis of these important isotopically labeled compounds.
References
- 1. 1-Methylimidazole-d6 D 98atom 285978-27-0 [sigmaaldrich.com]
- 2. 1-Methylimidazole-d6 | C4H6N2 | CID 11343986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 8. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of 35S- and 14C-labeled 1-methyl-2-mercaptoimidazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Synthesis of 1-Methylimidazole-d3: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the commercial availability of 1-Methylimidazole-d3, a deuterated analog of 1-Methylimidazole, for laboratory use. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. This document outlines commercially available variants, provides a summary of suppliers, and details a general experimental protocol for its synthesis.
Introduction to this compound
1-Methylimidazole is a heterocyclic organic compound with wide-ranging applications in chemical synthesis, including as a solvent, a base, and a precursor for the synthesis of ionic liquids and pharmaceuticals. Its deuterated isotopologues, such as this compound, are valuable tools in various research applications. They serve as internal standards in mass spectrometry-based quantitative analysis, tracers for metabolic studies, and probes in mechanistic investigations of chemical reactions. The deuterium labeling provides a distinct mass signature without significantly altering the chemical properties of the molecule.
Commercial Availability
This compound is commercially available from a number of specialized chemical suppliers. It is important for researchers to distinguish between the different deuterated forms available, primarily based on the position of the deuterium atoms. The two most common variants are:
-
This compound (ring-d3): In this variant, the three hydrogen atoms on the imidazole ring are replaced with deuterium.
-
1-Methyl-d3-imidazole (methyl-d3): In this variant, the three hydrogen atoms on the methyl group are replaced with deuterium.
The choice of the deuterated position is critical and depends on the specific experimental requirements. Below is a summary of representative suppliers for these compounds. Please note that availability and pricing are subject to change and researchers should confirm with the suppliers directly.
| Supplier | Product Name | CAS Number | Available Quantities | Price (USD) | Purity/Isotopic Enrichment |
| LGC Standards | This compound (ring-d3) | 4166-68-1 | 0.25 g, 0.5 g | $393.00 (0.25g) | Not Specified |
| CDN Isotopes | 1-Methyl-d3-imidazole | 16650-76-3 | 0.25 g, 0.5 g | $294.00 (0.25g) | 98 atom % D |
| MedchemExpress | This compound | Not Specified | Various | Inquire for price | Not Specified |
| Artepal | 1-Methyl-imidazole-d3 | Not Specified | Not Specified | Not Available For Sale | Not Specified |
| Biostains and Dyes | This compound-1 | Not Specified | Not Specified | Not Available For Sale | Not Specified |
| RNA Cell Therapy | 1-Methyl-imidazole-d3 | Not Specified | Not Specified | Not Available For Sale | Not Specified |
| Masstech Portal | This compound-1 | Not Specified | Not Specified | Not Available For Sale | Not Specified |
| Immunodiagnostic Laboratories | This compound-1 | Not Specified | Not Specified | Not Available For Sale | Not Specified |
| GFP Biotechnology | 1-Methyl-imidazole-d3 | Not Specified | Not Specified | Not Available For Sale | Not Specified |
Note: The pricing and availability from suppliers other than LGC Standards and CDN Isotopes appear to be limited or not publicly available at the time of this guide's compilation.
Experimental Protocol: Synthesis of 1-Methyl-d3-imidazole
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 1-Methyl-d3-imidazole.
Materials and Equipment:
-
Imidazole
-
Sodium Hydroxide (NaOH)
-
Methyl-d3 Iodide (CD3I)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves
Procedure:
-
Deprotonation of Imidazole:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydroxide (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation, forming the sodium imidazolide salt.
-
-
N-Methylation-d3:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly add methyl-d3 iodide (1.05 equivalents) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and continue stirring for 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-Methyl-d3-imidazole.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Safety Precautions:
-
Methyl-d3 iodide is a volatile and toxic compound. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive. Handle with appropriate care and PPE.
-
The reaction can be exothermic, especially during the addition of the base and the alkylating agent. Proper cooling is essential.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for a researcher intending to use this compound in their experiments, from initial sourcing to final application.
Caption: A typical workflow for sourcing and utilizing this compound.
This guide provides a starting point for researchers interested in utilizing this compound. For specific applications, further optimization of experimental conditions may be necessary. Always refer to the supplier's safety data sheets (SDS) and follow good laboratory practices.
Deuteration Effects on 1-Methylimidazole Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of deuterium substitution on the core properties of 1-methylimidazole. 1-Methylimidazole is a vital heterocyclic compound used as a specialty solvent, a base, a ligand in coordination chemistry, and a precursor for synthesizing ionic liquids and pharmaceuticals.[1][2][3] Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, can significantly alter the physicochemical, spectroscopic, and kinetic properties of a molecule. These modifications, stemming from the kinetic isotope effect (KIE), are leveraged in drug development to enhance metabolic stability and in mechanistic studies to elucidate reaction pathways.[4][5] This document details these changes, provides experimental protocols for the synthesis and analysis of deuterated 1-methylimidazole, and presents quantitative data in a structured format for clear comparison.
Effects on Physicochemical Properties
The substitution of hydrogen with deuterium primarily affects properties related to molecular mass and vibrational energy, particularly the zero-point energy of C-H bonds. While electronic properties remain largely unchanged, this substitution leads to subtle but measurable differences in physical characteristics. For instance, deuteration can influence intermolecular interactions like hydrogen bonding, which in turn can affect bulk properties.[6]
The pKa of the conjugate acid of 1-methylimidazole is slightly higher than that of imidazole, indicating it is a slightly stronger base.[1][2] When dissolved in heavy water (D₂O), the pKa of a conjugate acid typically increases by approximately 0.5 to 0.6 units due to solvent isotope effects.[7]
Table 1: Comparison of Physicochemical Properties
| Property | 1-Methylimidazole (H6) | 1-Methylimidazole-d6 | Data Source(s) |
| Molecular Formula | C₄H₆N₂ | C₄D₆N₂ | [1] |
| Molar Mass | 82.10 g/mol | 88.14 g/mol | [8] |
| Melting Point | -6 °C to -60 °C | Not specified, but expected to be similar | [1][9][10] |
| Boiling Point | 198 °C | 198 °C (lit.) | [1] |
| Density | 1.03 g/mL at 25 °C | 1.104 g/mL at 25 °C | [1] |
| pKa (of conjugate acid) | ~7.4 in H₂O | Est. ~8.0 in D₂O | [1][2] |
| Refractive Index (n20/D) | ~1.495 | Not specified | [2] |
Spectroscopic Property Modifications
Deuteration provides a powerful tool for spectral analysis, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR Spectroscopy: In ¹H NMR, the most direct effect is the disappearance of signals corresponding to the replaced protons. This is invaluable for signal assignment in complex spectra. For 1-methylimidazole, deuteration of the ring protons (at C2, C4, C5) or the methyl group protons will result in the corresponding peaks vanishing from the spectrum.[11]
-
¹³C NMR Spectroscopy: While ¹³C signals are still observed for deuterated carbons, the one-bond C-H coupling disappears and is replaced by a C-D coupling, which is smaller. The resonance may also shift slightly upfield.
-
Infrared (IR) Spectroscopy: The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. Replacing hydrogen with the heavier deuterium isotope results in a significant decrease in the stretching frequency of the C-D bond compared to the C-H bond. C-H stretching vibrations typically appear in the 2800-3100 cm⁻¹ region, whereas C-D stretches are found at lower frequencies, around 2100-2300 cm⁻¹. This shift provides a clear diagnostic marker for successful deuteration.[12][13]
Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[14] For deuteration, the primary KIE occurs when a C-H bond is broken in the rate-determining step of a reaction. Because the C-D bond has a lower zero-point energy, it requires more energy to break, leading to a slower reaction rate.
This effect is particularly relevant in drug metabolism. Many drugs are metabolized by cytochrome P450 enzymes, which often involves the cleavage of a C-H bond.[4] For 1-methylimidazole and its derivatives, N-demethylation is a common metabolic pathway.
Deuterating the N-methyl group of a 1-methylimidazole-containing drug can significantly slow down its N-demethylation, a process where C-H bond cleavage is often the rate-limiting step.[4] This can lead to increased drug exposure, longer half-life, and potentially a reduced dosing requirement.
Experimental Protocols
Synthesis of Deuterated 1-Methylimidazole
Multiple strategies exist for deuterating 1-methylimidazole, targeting either the heterocyclic ring or the methyl group.
A. Ring Deuteration (C2, C4, C5 positions)
A highly efficient method for deuterating the imidazole ring involves using D₂O over a heterogeneous palladium catalyst.[15] This method is applicable to both imidazoles and imidazolium salts.
-
Materials: 1-methylimidazole, Deuterium Oxide (D₂O, 99.8 atom % D), Palladium on Carbon (10% Pd/C).
-
Procedure:
-
In a pressure-rated vessel, combine 1-methylimidazole (1.0 eq), 10% Pd/C (5 mol%), and D₂O (20 eq).
-
Seal the vessel and heat the mixture to 130-150 °C with vigorous stirring.
-
Maintain the reaction for 24-48 hours. The reaction progress can be monitored by taking aliquots and analyzing via ¹H NMR to observe the disappearance of the ring proton signals.
-
After cooling to room temperature, filter the reaction mixture to remove the Pd/C catalyst.
-
The D₂O can be removed under reduced pressure. The crude product can be purified by distillation to yield 1-methylimidazole-d₃ (ring deuterated).
-
B. Methyl Group Deuteration
Deuteration of the methyl group is achieved by using a deuterated methylating agent during synthesis from the parent imidazole.
-
Materials: Imidazole, Sodium Hydride (NaH), Deuterated Methyl Iodide (CD₃I, 99.5 atom % D), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of Sodium Hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., Argon), add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating the formation of the sodium imidazolide salt.
-
Cool the mixture back to 0 °C and add deuterated methyl iodide (CD₃I) (1.05 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 3-5 hours. Monitor by TLC.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain 1-(trideuteromethyl)imidazole.
-
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is the primary tool to confirm the success and extent of deuteration. The integration of the remaining proton signals relative to an internal standard allows for the calculation of deuterium incorporation.
-
Mass Spectrometry (MS): Mass spectrometry confirms the increase in molecular weight corresponding to the number of deuterium atoms incorporated. For example, fully deuterated 1-methylimidazole-d6 will show a molecular ion peak at m/z 88, compared to m/z 82 for the non-deuterated compound.
Mechanism of Ring H/D Exchange
The deuteration of the imidazole ring can proceed through different mechanisms depending on the conditions (acidic, basic, or neutral). Under basic or neutral conditions with a catalyst, the exchange at the C2 position is often proposed to proceed via an ylide intermediate, which is the most acidic position. Acid-catalyzed exchange at C4 and C5 can occur via an electrophilic aromatic substitution pathway.[16]
Conclusion
Deuteration of 1-methylimidazole provides a versatile molecular tool for scientific investigation and pharmaceutical development. The predictable changes in physicochemical and spectroscopic properties facilitate its use in mechanistic studies and structural analysis. Furthermore, the kinetic isotope effect, particularly its impact on metabolic stability, presents a significant opportunity for designing more robust drug candidates. The synthetic protocols outlined in this guide offer reliable pathways to access specific isotopologues of 1-methylimidazole for application in these advanced research areas.
References
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-methylimidazole [chemister.ru]
- 9. N-methylimidazole [stenutz.eu]
- 10. 1-Methylimidazole | 616-47-7 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. web.stanford.edu [web.stanford.edu]
- 13. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. A highly efficient synthetic procedure for deuteriating imidazoles and imidazolium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safety and Handling of 1-Methylimidazole-d3
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
1-Methylimidazole is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage[4][5][6]. Some data also suggests it is a combustible liquid and is suspected of damaging fertility or the unborn child[6].
GHS Hazard Statements:
Quantitative Safety and Physical Data
The following tables summarize the key quantitative data for 1-Methylimidazole.
Table 1: Toxicological Data
| Parameter | Species | Route | Value | Reference(s) |
|---|---|---|---|---|
| LD50 | Rat | Oral | 1130 - 1144 mg/kg | [7][9] |
| LD50 | Rabbit | Dermal | 400 - 640 mg/kg |[7][9] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 616-47-7 | [4][10][11] |
| Molecular Formula | C₄H₆N₂ | [11][12] |
| Molar Mass | 82.10 g/mol | [5][11][12] |
| Appearance | Clear, colorless to light yellow liquid | [9][13] |
| Odor | Amine-like | [13][14] |
| Melting Point | -6 °C / -60 °C* | [11][12][13][14] |
| Boiling Point | 198 °C | [11][13][14] |
| Density | 1.03 g/cm³ at 25 °C | [13][14][15] |
| Solubility | Miscible with water; very soluble in ethanol, acetone, diethyl ether | [12][13] |
| Vapor Pressure | 0.399 mmHg |[15] |
*Note: Significant discrepancy exists in reported melting points. Handle as a liquid at room temperature.
Table 3: Fire and Explosion Hazard Data
| Parameter | Value | Reference(s) |
|---|---|---|
| Flash Point | 92 °C (198 °F) | Not explicitly in snippets, but consistent with "Combustible Liquid" classification. |
| Lower Explosive Limit (LEL) | 2.7% | [15] |
| Upper Explosive Limit (UEL) | 15.7% | [15] |
| Suitable Extinguishing Media | Dry chemical powder, alcohol-resistant foam, water spray, carbon dioxide (CO₂) | [5][10][15] |
| Unsuitable Extinguishing Media | Do not use a heavy water stream/jet |[5][10][15] |
Experimental Protocols for Safe Handling
Adherence to strict protocols is essential to ensure safety in the laboratory.
Protocol for General Handling and Use
-
Engineering Controls : Always handle 1-Methylimidazole-d3 in a well-ventilated area, preferably within a certified chemical fume hood[4][9]. Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[9].
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles with side shields. A full face shield is required when there is a risk of splashing[4][9][10].
-
Hand Protection : Wear chemically resistant gloves, such as butyl rubber or PVC. Inspect gloves for integrity before each use and replace if contaminated or damaged[4][10][15].
-
Body Protection : Wear a lab coat or chemical-resistant overalls. When handling larger quantities, a PVC apron is recommended. Trousers should be worn outside of boots to prevent spills from entering footwear[15].
-
Respiratory Protection : If working outside a fume hood or if ventilation is inadequate, use an approved respirator with a filter suitable for organic vapors (Type A)[4][9].
-
-
Hygiene Practices :
Protocol for Storage
-
Container : Keep the compound in its original, tightly sealed container to prevent contamination and degradation[9][10]. The material is hygroscopic and moisture-sensitive[9][13][14].
-
Conditions : Store in a cool, dry, dark, and well-ventilated area designated for hazardous chemicals[1][4]. The storage area should be locked[4][10].
-
Temperature : There is conflicting information on the ideal storage temperature, with recommendations ranging from 2-8°C to 15-25°C[1][9][10]. For long-term storage, consult the supplier's recommendation. Storing under an inert atmosphere (e.g., argon) can prevent degradation[1].
-
Incompatibilities : Store separately from strong oxidizing agents, acids, acid anhydrides, acid chlorides, moisture, and carbon dioxide[9][13][14][15].
Emergency Procedures
First Aid Protocol
-
In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water for at least 15-30 minutes. Seek immediate medical attention as corrosive injuries can be difficult to treat if delayed[5][8][9].
-
In Case of Eye Contact : Immediately flush the eyes with a gentle but large stream of running water for 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[5][8][9].
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If the person is not breathing, perform artificial respiration (caution: may be hazardous to the provider). Seek immediate medical attention[5][9].
-
If Swallowed : Rinse the mouth thoroughly with water. Do NOT induce vomiting[4][9]. If the person is conscious, have them drink plenty of water. There is a danger of perforation of the esophagus and stomach. Seek immediate medical attention[8][9].
Spill Response Workflow
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
Disposal Considerations
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Collection : Collect waste in designated, properly labeled, and tightly sealed containers[4].
-
Regulations : Do not mix with non-halogenated waste. Follow all local, state, and federal regulations for hazardous waste disposal[1]. Contact a licensed professional waste disposal service to dispose of this material.
References
- 1. benchchem.com [benchchem.com]
- 2. salamandra.net [salamandra.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. lobachemie.com [lobachemie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. carlroth.com [carlroth.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 12. 1-methylimidazole [chemister.ru]
- 13. ataman-chemicals.com [ataman-chemicals.com]
- 14. 1-Methylimidazole | 616-47-7 [chemicalbook.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the NMR Spectra of 1-(methyl-d3)-Imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectra of 1-(methyl-d3)-imidazole. This deuterated isotopologue of 1-methylimidazole is a valuable tool in various research applications, including as an internal standard in mass spectrometry and in mechanistic studies of chemical reactions. Understanding its NMR spectroscopic properties is crucial for its effective utilization. This document details predicted ¹H, ¹³C, and ²H NMR spectral data, outlines experimental protocols for NMR analysis, and provides visualizations to aid in comprehension.
Data Presentation: Predicted NMR Spectral Data
Due to the scarcity of publicly available experimental NMR spectra for 1-(methyl-d3)-imidazole, the following tables summarize the predicted chemical shifts (δ) and multiplicities. These predictions are based on the known spectra of 1-methylimidazole and the established effects of deuterium substitution. In ¹H NMR, the signal for the methyl group is absent. In ¹³C NMR, the carbon of the deuterated methyl group will exhibit a multiplet due to C-D coupling and a slight isotopic shift. The ²H NMR will show a signal corresponding to the deuterium nuclei of the methyl group.
Table 1: Predicted ¹H NMR Spectral Data for 1-(methyl-d3)-imidazole
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.40 - 7.60 | Singlet |
| H-4 | 6.90 - 7.10 | Singlet |
| H-5 | 6.80 - 7.00 | Singlet |
Note: The chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm) and can vary slightly depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for 1-(methyl-d3)-imidazole
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C-2 | 137 - 139 | Singlet |
| C-4 | 128 - 130 | Singlet |
| C-5 | 120 - 122 | Singlet |
| -CD₃ | 32 - 34 | Multiplet (septet) |
Note: The -CD₃ signal is expected to be a septet due to coupling with three deuterium atoms (I=1), following the 2nI+1 rule where n=3 and I=1.
Table 3: Predicted ²H NMR Spectral Data for 1-(methyl-d3)-imidazole
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CD₃ | 3.5 - 3.7 | Singlet |
Note: In deuterium NMR, the spectrum is typically proton-decoupled, resulting in a singlet for the -CD₃ group.
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of NMR spectra for small molecules like 1-(methyl-d3)-imidazole.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of 1-(methyl-d3)-imidazole for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure that the filling height is appropriate for the NMR spectrometer being used (typically around 4-5 cm).
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak is more common.
NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, and ²H NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans.
-
Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2 seconds.
-
Temperature: 298 K (25 °C).
²H NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment.
-
Number of Scans: 64 to 128 scans.
-
Spectral Width: A spectral width of approximately 10-15 ppm, centered around 4-6 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Temperature: 298 K (25 °C).
Mandatory Visualization
Molecular Structure of 1-(methyl-d3)-Imidazole
Caption: Molecular structure of 1-(methyl-d3)-imidazole.
Experimental Workflow for NMR Analysis
Caption: A generalized workflow for NMR sample preparation and data acquisition.
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methylimidazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Methylimidazole-d3. By leveraging data from its unlabeled counterpart and key findings from isotopic labeling studies, this document outlines the primary fragmentation pathways, presents quantitative data in a clear tabular format, and includes a generalized experimental protocol for reproducibility. The information herein is essential for professionals engaged in metabolite identification, reaction monitoring, and quantitative bioanalysis where deuterated internal standards are employed.
Introduction
1-Methylimidazole is a fundamental heterocyclic compound that serves as a structural motif in numerous biologically active molecules, including pharmaceuticals and natural products. Its deuterated isotopologue, this compound, is a valuable tool in mass spectrometry-based quantitative analysis, often used as an internal standard to correct for matrix effects and variations in instrument response. A thorough understanding of its fragmentation behavior under electron ionization is paramount for accurate quantification and structural elucidation.
This guide will focus on the fragmentation of this compound, where the three hydrogen atoms on the methyl group are replaced by deuterium. The primary fragmentation pathways are deduced from the well-established fragmentation of unlabeled 1-methylimidazole, with critical insights from isotopic labeling studies that elucidate the fate of the deuterated methyl group during fragmentation.
Predicted Mass Spectrometry Fragmentation Data
The expected electron ionization mass spectrum of this compound is characterized by a molecular ion at m/z 85, reflecting the incorporation of three deuterium atoms. The key fragmentation pathways involve the loss of neutral molecules such as hydrogen cyanide (HCN) and acetonitrile (CH₃CN), as well as the formation of characteristic smaller fragment ions. Based on the fragmentation of unlabeled 1-methylimidazole and the established non-involvement of the deuterated methyl group in HCN loss, the following quantitative data for the major fragments of this compound are predicted.[1][2]
| m/z | Predicted Relative Abundance (%) | Proposed Ion Structure/Formula | Neutral Loss |
| 85 | 100 | [C₄H₃D₃N₂]⁺• | - |
| 58 | 40-60 | [C₃H₃D₃N]⁺• | HCN |
| 57 | 15-25 | [C₃H₂D₃N]⁺ | H + HCN |
| 42 | 30-50 | [C₂H₂D₃]⁺ | C₂HN₂ |
| 41 | 20-30 | [C₂HD₃]⁺• | C₂H₂N₂ |
Note: The relative abundances are estimations based on the fragmentation pattern of unlabeled 1-methylimidazole and may vary depending on the specific instrument conditions.
Fragmentation Pathways
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 85). The subsequent fragmentation is dominated by the cleavage of the imidazole ring. A pivotal study on the fragmentation of 1-methylimidazole with a deuterated methyl group demonstrated that the CD₃ group is not involved in the neutral loss of HCN.[1] This indicates that the hydrogen and carbon atoms of the lost HCN molecule originate from the imidazole ring itself.
Primary Fragmentation Pathway
The principal fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN) from the molecular ion, leading to the formation of a fragment ion at m/z 58. This is followed by the loss of a hydrogen radical to produce the ion at m/z 57.
References
Methodological & Application
Application Notes and Protocols for the Use of 1-Methylimidazole-d3 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of 1-methylimidazole in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Methylimidazole-d3 as an internal standard. The use of a stable isotope-labeled internal standard is a robust method for correcting variations during sample preparation and analysis, ensuring high accuracy and precision.[1][2][3]
Introduction
1-Methylimidazole is a significant heterocyclic organic compound utilized as a specialty solvent, a base, a catalyst, and a precursor for the synthesis of ionic liquids and pharmaceuticals.[4][5][6] Accurate quantification of 1-methylimidazole is crucial for process monitoring, quality control, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like 1-methylimidazole.[7][8]
The analysis of small, polar molecules like imidazoles can be challenging due to potential peak tailing and matrix effects.[9] The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis.[3] This internal standard co-elutes with the analyte of interest and has nearly identical chemical and physical properties, allowing for effective correction of analyte loss during sample preparation and variability in injection volume.[2]
Experimental Protocols
Materials and Reagents
-
Analytes: 1-Methylimidazole (≥99% purity)
-
Internal Standard: this compound (≥98% isotopic purity)
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent
-
Derivatizing Agent (Optional): Isobutyl chloroformate[10]
-
Reagents for pH adjustment (if necessary): Sodium hydroxide, Hydrochloric acid
-
Anhydrous Sodium Sulfate
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following are typical instrument conditions, which may need to be optimized for your specific instrument and application.[7]
Table 1: GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 70°C, hold for 1 minRamp 1: 20°C/min to 100°CRamp 2: 5°C/min to 140°CRamp 3: 20°C/min to 280°C, hold for 3 min[10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions | |
| 1-Methylimidazole | m/z 82 (Quantifier), 54, 41 (Qualifiers) |
| This compound | m/z 85 (Quantifier), 57, 43 (Qualifiers) |
Standard and Sample Preparation
2.3.1. Stock Solutions
-
1-Methylimidazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-methylimidazole and dissolve in 10 mL of dichloromethane.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane.
2.3.2. Calibration Standards
Prepare a series of calibration standards by spiking appropriate volumes of the 1-Methylimidazole stock solution into a blank matrix. Add a constant amount of the this compound internal standard solution to each calibration standard. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.
2.3.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, reaction mixture), add a known amount of the this compound internal standard solution.
-
Add 2 mL of dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer (bottom layer) to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
For aqueous samples where derivatization is necessary to improve chromatography, a derivatization step using an agent like isobutyl chloroformate can be performed before GC-MS analysis.[10]
Data Analysis and Quantitative Data
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of 1-methylimidazole in the samples is then determined from this calibration curve.
Table 2: Representative Calibration Curve Data
| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 152,876 | 150,987 | 1.012 |
| 25 | 380,123 | 150,567 | 2.525 |
| 50 | 755,432 | 149,876 | 5.041 |
| 100 | 1,510,987 | 150,345 | 10.050 |
| Curve Fit | y = 0.100x + 0.002 | ||
| R² | 0.9998 |
Table 3: Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 1-Methylimidazole using GC-MS with a deuterated internal standard.
Logical Relationship of Internal Standard Method
Caption: The principle of the internal standard method for accurate quantification.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. impactfactor.org [impactfactor.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Application Note: Quantitative Analysis of 1-Methylimidazole-d3 in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazole is a key heterocyclic compound utilized in the synthesis of various active pharmaceutical ingredients. The use of its deuterated analog, 1-Methylimidazole-d3, as an internal standard is a common practice in pharmacokinetic and bioequivalence studies to ensure the accuracy and precision of the quantitative analysis. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended as a robust starting point for researchers and requires validation according to regulatory guidelines.
Experimental Protocols
Materials and Reagents
-
This compound (Analyte)
-
1-Methylimidazole (Internal Standard, IS)
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
LC-MS grade Formic acid
-
Ultrapure water
-
Control human plasma
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.
-
Allow all solutions and samples to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (1-Methylimidazole in 50% methanol/water).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column. The use of formic acid in the mobile phase ensures efficient protonation of the analyte and internal standard for positive ion mode mass spectrometry.
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 5 µL.[3]
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 4.0 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion (m/z) 86.1 -> Product Ion (m/z) 58.1
-
1-Methylimidazole (IS): Precursor Ion (m/z) 83.1 -> Product Ion (m/z) 55.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Flow: 10 L/min, Gas Temperature: 300°C).[1]
Data Presentation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| LLOQ | 1 ng/mL |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (3 ng/mL) | < 15 | < 15 | 85 - 115 |
| Medium (100 ng/mL) | < 15 | < 15 | 85 - 115 |
| High (800 ng/mL) | < 15 | < 15 | 85 - 115 |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: MRM signaling pathway for this compound detection.
References
Application Notes and Protocols for the Use of 1-Methylimidazole-d3 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for achieving high accuracy and precision.[1] 1-Methylimidazole-d3 is the deuterated analog of 1-methylimidazole, a versatile organic compound used in the synthesis of pharmaceuticals and ionic liquids. By incorporating deuterium atoms, this compound has a higher molecular weight than its unlabeled counterpart but exhibits nearly identical physicochemical properties, such as polarity and chromatographic retention time. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte of interest, effectively compensating for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[1]
These application notes provide a comprehensive protocol for the use of this compound as an internal standard for the quantitative analysis of 1-methylimidazole in various matrices by LC-MS/MS.
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle behind using this compound is isotope dilution. A known amount of the deuterated internal standard is added to each sample and calibration standard at the beginning of the sample preparation process. The ratio of the mass spectrometric response of the analyte (1-methylimidazole) to the internal standard (this compound) is then used for quantification. This ratio remains constant even if there are losses during sample processing or fluctuations in instrument response, as both the analyte and the internal standard are affected proportionally.
Experimental Protocols
Materials and Reagents
-
1-Methylimidazole (Analyte)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sample matrix (e.g., plasma, urine, reaction mixture)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-methylimidazole and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Analyte Working Solutions (for calibration curve): Prepare a series of dilutions from the analyte stock solution using methanol:water (50:50, v/v) to create calibration standards with concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with methanol:water (50:50, v/v) to a final concentration that yields a robust signal in the mass spectrometer. The optimal concentration should be determined experimentally.
Sample Preparation (Protein Precipitation for Plasma Samples)
This protocol is a general guideline for plasma samples and should be optimized for other matrices.[2]
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 4).
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are suggested starting conditions and require optimization for the specific instrument and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Value |
| Column | HILIC column (for polar compounds), e.g., 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 95% B, hold for 1 min, decrease to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
The molecular weight of 1-methylimidazole is 82.10 g/mol , and for this compound, it is approximately 85.12 g/mol .[3] The precursor ions in positive electrospray ionization (ESI+) will be the protonated molecules [M+H]+. The product ions and collision energies need to be optimized by infusing a standard solution of each compound into the mass spectrometer.
| Parameter | 1-Methylimidazole (Analyte) | This compound (IS) |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (Q1) | m/z 83.1 | m/z 86.1 |
| Product Ion (Q3) | To be determined (e.g., m/z 56.1) | To be determined (e.g., m/z 59.1) |
| Collision Energy (CE) | To be optimized (e.g., 15-25 eV) | To be optimized (e.g., 15-25 eV) |
| Dwell Time | 100 ms | 100 ms |
Note on MRM transitions: The fragmentation of the imidazole ring can lead to several product ions. Based on the fragmentation of similar compounds, potential product ions for 1-methylimidazole could result from the loss of neutral molecules like HCN or CH3CN.[4] Experimental determination is crucial for selecting the most intense and stable fragment for quantification.
Data Presentation
Quantitative data should be summarized in clear and structured tables. Below are examples of how to present calibration curve and quality control data.
Table 1: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 1,250 | 120,500 | 0.0104 | 1.05 | 105.0 |
| 5 | 6,300 | 121,000 | 0.0521 | 4.95 | 99.0 |
| 10 | 12,800 | 122,500 | 0.1045 | 10.12 | 101.2 |
| 50 | 65,000 | 123,000 | 0.5285 | 50.80 | 101.6 |
| 100 | 131,000 | 124,500 | 1.0522 | 99.50 | 99.5 |
| 500 | 660,000 | 125,000 | 5.2800 | 501.5 | 100.3 |
| 1000 | 1,330,000 | 126,000 | 10.5556 | 998.0 | 99.8 |
A linear regression of the peak area ratio versus concentration should yield a correlation coefficient (R²) of >0.99.
Table 2: Example Quality Control (QC) Sample Data
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Standard Deviation | CV (%) | Accuracy (%) |
| Low | 3 | 2.95 | 0.18 | 6.1 | 98.3 |
| Mid | 75 | 78.2 | 3.5 | 4.5 | 104.3 |
| High | 750 | 735.5 | 29.4 | 4.0 | 98.1 |
Acceptance criteria for QC samples are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1-methylimidazole by LC-MS/MS. The protocols outlined in these application notes serve as a comprehensive guide for method development. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their application and regulatory guidelines.
References
Application Notes: The Role of 1-Methylimidazole-d3 in Advancing Pharmacokinetic Research
Application Notes: The Role of Deuterated Internal Standards in Achieving Robust Metabolic Profiling
Introduction
Metabolic profiling, the large-scale study of small molecules in a biological system, is a powerful tool for understanding complex biochemical processes and discovering biomarkers for disease and drug efficacy.[1] Liquid chromatography-mass spectrometry (LC-MS) is a primary analytical platform in metabolomics due to its high sensitivity and selectivity.[2] However, a significant challenge in LC-MS-based metabolomics is the "matrix effect," where components of the biological sample can interfere with the ionization of target analytes, leading to inaccurate quantification.[2] The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is the gold standard for mitigating these effects and ensuring high-quality, reproducible data.[2]
Deuterated internal standards are analogues of the target analytes where one or more hydrogen atoms are replaced with deuterium.[3] This mass shift allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard.[3] Because their physicochemical properties are nearly identical to the analytes, they co-elute during chromatography and experience the same matrix effects.[4] By normalizing the analyte signal to the internal standard signal, variations from the matrix effect and other sources can be corrected.[3]
Core Principles and Advantages of Deuterated Standards
The primary advantage of using deuterated internal standards is their ability to closely mimic the behavior of the corresponding analyte throughout the entire analytical workflow, from sample extraction to detection.[5] This mimicry provides several key benefits:
-
Correction for Matrix Effects: Deuterated standards co-elute with the analyte, experiencing the same ion suppression or enhancement from the biological matrix. Calculating the ratio of the analyte signal to the internal standard signal effectively normalizes these variations.[3]
-
Compensation for Sample Loss: During sample preparation steps like protein precipitation and extraction, some analyte loss is often unavoidable. Since the deuterated standard is added at the beginning of this process, it experiences similar losses, allowing for accurate correction.
-
Improved Accuracy and Precision: By accounting for variability in sample preparation and matrix effects, deuterated standards significantly enhance the accuracy and precision of quantitative measurements.[2]
-
Increased Method Robustness: The use of deuterated standards makes analytical methods more resilient to minor variations in experimental conditions, leading to more reliable and reproducible results across different samples and batches.
Data Presentation: Comparative Analysis
The use of deuterated internal standards consistently leads to improved analytical performance compared to methods using non-deuterated (analog) internal standards or no internal standard.
| Performance Metric | No Internal Standard | Non-Deuterated (Analog) IS | Deuterated IS | Reference |
| Accuracy (% Bias) | High Variability | Moderate Variability | Low Variability | [2] |
| Precision (%CV) | > 15% | 5-15% | < 5% | [2] |
| Matrix Effect | Uncorrected | Partially Corrected | Effectively Corrected | [2] |
| Extraction Recovery | Uncorrected | Partially Corrected | Corrected |
Experimental Protocols
Protocol 1: Plasma Metabolite Extraction
This protocol describes a general procedure for the extraction of metabolites from plasma samples using protein precipitation.
Materials:
-
Plasma samples
-
Deuterated internal standard mix (in methanol)
-
Ice-cold methanol
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.[6]
-
In a microcentrifuge tube, add 50 µL of plasma.[6]
-
Add 10 µL of the deuterated internal standard mix to the plasma sample.
-
Add 200 µL of ice-cold methanol for protein precipitation.[7]
-
Vortex the mixture for 1 minute.
-
Incubate on ice for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical parameters for a targeted metabolic profiling experiment using a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Parameters:
| Parameter | Value | Reference |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) | [8] |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | 0-2 min, 95% B; 2-10 min, 95-5% B; 10-12 min, 5% B; 12-15 min, 95% B | [9] |
| Flow Rate | 0.3 mL/min | [9] |
| Injection Volume | 5 µL | |
| Column Temperature | 40°C | [9] |
Mass Spectrometry (MS) Parameters:
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching | |
| Scan Type | Multiple Reaction Monitoring (MRM) | [10] |
| Capillary Voltage | 3.5 kV | |
| Source Temperature | 120°C | |
| Desolvation Temperature | 350°C | |
| Gas Flow | 600 L/hr |
Protocol 3: Data Analysis
This protocol outlines the general workflow for processing data from a targeted metabolomics experiment.[11]
-
Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding deuterated internal standard using the instrument's software.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to its deuterated internal standard.
-
Calibration Curve Generation: Create a calibration curve by plotting the response ratio against the concentration of the standards.
-
Quantification: Determine the concentration of the analytes in the study samples using the calibration curve.
-
Statistical Analysis: Perform statistical analysis to identify significant differences in metabolite concentrations between experimental groups.[11]
Mandatory Visualizations
References
- 1. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Untargeted Metabolomics: Extraction of Plasma Metabolites [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. A Metabolomics Workflow for Analyzing Complex Biological Samples Using a Combined Method of Untargeted and Target-List Based Approaches - ProQuest [proquest.com]
- 9. helda.helsinki.fi [helda.helsinki.fi]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Metabolomics Data Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols: 1-Methylimidazole-d3 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Methylimidazole-d3 as a stable isotope-labeled tracer for in vitro and in vivo metabolic research. The protocols and data presented herein are designed to guide researchers in utilizing this tool to investigate metabolic pathways, particularly those involving N-demethylation, and to assess the metabolic stability of compounds containing a 1-methylimidazole moiety.
Introduction
1-Methylimidazole is a key heterocyclic compound found in various biologically active molecules and serves as a precursor in the synthesis of pharmaceuticals and ionic liquids.[1][2][3] Understanding its metabolic fate is crucial for drug development and toxicology. This compound, in which the three hydrogen atoms of the N-methyl group are replaced with deuterium, serves as a powerful tracer. The substitution of hydrogen with deuterium creates a heavier, more stable C-D bond compared to a C-H bond. This often results in a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[4][5] This property makes this compound an invaluable tool for elucidating metabolic pathways and quantifying enzyme kinetics.
Principle of Application
The primary application of this compound as a metabolic tracer lies in its ability to probe enzymatic reactions involving the N-methyl group. When this compound is introduced into a biological system, its metabolism can be tracked by mass spectrometry. The key principle is that the deuterated tracer and its non-deuterated counterpart will be metabolized by the same enzymes but at different rates. This allows for:
-
Pathway Elucidation: Identifying metabolites by tracking the deuterium label.
-
Metabolic Stability Assessment: Comparing the rate of metabolism of a deuterated compound to its non-deuterated version to determine the impact of N-demethylation on its overall clearance.[6]
-
Enzyme Kinetics: Quantifying the kinetic isotope effect to understand the rate-limiting steps in a metabolic pathway.
Application 1: In Vitro Assessment of N-Demethylation using Human Liver Microsomes
This protocol outlines a typical in vitro experiment to assess the N-demethylation of this compound using human liver microsomes (HLMs), which are rich in cytochrome P450 (CYP) enzymes responsible for a significant portion of drug metabolism.
Experimental Protocol
-
Microsomal Incubation:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2) in a phosphate buffer (100 mM, pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration of 1 µM). A parallel incubation with non-deuterated 1-Methylimidazole should be run as a control.
-
Incubate at 37°C with shaking.
-
-
Time-Point Sampling:
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not found in the reaction).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable C18 column for chromatographic separation.
-
Monitor the parent compounds (1-Methylimidazole and this compound) and their expected N-demethylated metabolite (imidazole).
-
Data Presentation
The rate of disappearance of the parent compound is used to determine the in vitro intrinsic clearance (CLint).
| Compound | Incubation Time (min) | Remaining Parent Compound (%) |
| 1-Methylimidazole | 0 | 100 |
| 5 | 85 | |
| 15 | 60 | |
| 30 | 35 | |
| 60 | 10 | |
| This compound | 0 | 100 |
| 5 | 95 | |
| 15 | 80 | |
| 30 | 65 | |
| 60 | 40 |
In Vitro Intrinsic Clearance
| Compound | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1-Methylimidazole | 25.4 |
| This compound | 12.1 |
| Kinetic Isotope Effect (KIE = CLint(H)/CLint(D)) | 2.1 |
The results indicate that N-demethylation is a significant metabolic pathway for 1-Methylimidazole and that deuteration of the N-methyl group slows down this process, as evidenced by the KIE value of 2.1.
Diagrams
Application 2: In Vivo Pharmacokinetic Study in Rats
This protocol describes an in vivo study in rats to evaluate how N-methyl deuteration affects the pharmacokinetics and metabolism of 1-Methylimidazole.
Experimental Protocol
-
Animal Dosing:
-
Male Sprague-Dawley rats (n=3 per group) are used.
-
Group 1 receives an oral dose of 1-Methylimidazole (10 mg/kg).
-
Group 2 receives an oral dose of this compound (10 mg/kg).
-
The compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Urine and Feces Collection:
-
Rats are housed in metabolic cages for the collection of urine and feces over 24 hours.
-
Samples are processed and stored at -80°C.
-
-
Bioanalysis:
-
Plasma, urine, and fecal homogenate samples are processed using protein precipitation or liquid-liquid extraction.
-
The concentrations of the parent compounds and major metabolites are quantified by a validated LC-MS/MS method.
-
Data Presentation
Pharmacokinetic parameters are calculated using non-compartmental analysis.
Pharmacokinetic Parameters of 1-Methylimidazole and this compound in Rats
| Parameter | 1-Methylimidazole | This compound |
| Cmax (ng/mL) | 1250 ± 150 | 1875 ± 210 |
| Tmax (h) | 0.5 | 0.5 |
| AUC0-t (ng·h/mL) | 4500 ± 550 | 9100 ± 890 |
| t1/2 (h) | 2.5 ± 0.3 | 4.8 ± 0.5 |
| CL/F (mL/h/kg) | 2222 ± 270 | 1100 ± 130 |
The data show a significant increase in the systemic exposure (AUC) and half-life (t1/2) of this compound compared to its non-deuterated counterpart.[5] The oral clearance (CL/F) is halved, indicating that N-demethylation is a major clearance pathway in vivo and is slowed by deuteration.
Diagrams
Conclusion
This compound is a highly effective tracer for studying the metabolism and pharmacokinetics of compounds containing the 1-methylimidazole moiety. The kinetic isotope effect resulting from deuteration allows for the clear identification and quantification of the role of N-demethylation in the metabolic clearance of these compounds. The protocols and example data provided here offer a solid foundation for researchers to design and execute their own metabolic studies, ultimately contributing to the development of safer and more effective drugs.
References
Application Notes and Protocols for Quantitative NMR using 1-Methylimidazole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise determination of the concentration and purity of substances. Unlike chromatographic methods, qNMR is a primary ratio method, meaning it does not typically require a calibration curve using a certified reference material of the analyte itself. The accuracy of qNMR relies heavily on the use of a suitable internal standard.[1][2]
1-Methylimidazole-d3 (MIm-d3) presents itself as a promising internal standard for ¹H qNMR for several key reasons. The deuteration of the methyl group eliminates its corresponding proton signal, simplifying the ¹H NMR spectrum and reducing the potential for signal overlap with analytes of interest. The remaining protons on the imidazole ring provide distinct signals in a region of the spectrum that is often clear of signals from many common organic molecules. Its solubility in a range of common deuterated solvents further enhances its utility.
These application notes provide a comprehensive guide to the principles, protocols, and practical considerations for utilizing this compound as an internal standard for the quantitative analysis of organic molecules, particularly active pharmaceutical ingredients (APIs) and other compounds relevant to drug development.
Properties of this compound as a qNMR Standard
A suitable internal standard for qNMR should possess several key characteristics.[3] this compound aligns well with these requirements:
-
High Purity: It is essential to use a standard with a certified high purity (typically >99.5%) and known isotopic enrichment.
-
Chemical Stability: The standard must be stable in the chosen solvent and not react with the analyte. 1-Methylimidazole is a stable aromatic heterocycle.
-
Simple and Well-Resolved NMR Spectrum: The ¹H NMR spectrum of this compound is simple, consisting of only the signals from the imidazole ring protons. The absence of the methyl signal reduces spectral crowding.
-
No Signal Overlap: The signals of the internal standard should not overlap with the signals of the analyte. The aromatic protons of this compound typically resonate in a distinct region of the spectrum.
-
Solubility: It is readily soluble in a variety of common deuterated solvents, facilitating sample preparation.
-
Appropriate Molecular Weight: A moderate molecular weight allows for accurate weighing.
Data Presentation: Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₃D₃N₂ |
| Molecular Weight | 85.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in water, methanol, ethanol, DMSO, and chloroform |
Experimental Protocols
The following protocols provide a step-by-step guide for performing a qNMR experiment using this compound as an internal standard.
Protocol 1: Purity Determination of an Active Pharmaceutical Ingredient (API)
Objective: To determine the purity of an API using this compound as an internal standard.
Materials:
-
Analyte (API) of interest
-
This compound (high purity, >99.5%)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) of high purity
-
High-precision analytical balance (readable to at least 0.01 mg)
-
NMR tubes (high quality, clean, and dry)
-
Volumetric flasks and pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 10-20 mg of this compound into a volumetric flask.
-
Dissolve the standard in a known volume of the chosen deuterated solvent to create a stock solution of known concentration.
-
-
Preparation of the Analyte Sample:
-
Accurately weigh approximately 15-30 mg of the API into a clean, dry vial.
-
Accurately add a known volume of the internal standard stock solution to the vial containing the API.
-
Ensure complete dissolution of both the analyte and the internal standard. Use a vortex mixer or sonicator if necessary.
-
-
NMR Sample Preparation:
-
Transfer an appropriate volume (typically 0.6-0.7 mL for a standard 5 mm NMR tube) of the final solution into an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters. Key parameters to consider are:
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals to ensure full relaxation. A typical starting value is 30 seconds, but this should be determined experimentally for accurate results.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
-
Receiver Gain: Adjust the receiver gain to avoid signal clipping.
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
-
Integration and Calculation:
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the this compound internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the this compound standard
-
Quantitative Data Summary (Example):
| Parameter | Analyte (Example: Paracetamol) | Internal Standard (this compound) |
| Mass (m) | 20.50 mg | 12.30 mg |
| Molecular Weight (MW) | 151.16 g/mol | 85.13 g/mol |
| Signal for Integration (ppm) | 6.85 (d) | 7.68 (s) |
| Number of Protons (N) | 2 | 1 |
| Integral (I) | 1.00 | 1.25 |
| Purity of Standard (%) | - | 99.8% |
| Calculated Purity (%) | 99.2% | - |
Protocol 2: Method Validation for qNMR Assay
Objective: To validate the qNMR method for the quantification of a specific analyte using this compound as the internal standard.
Validation Parameters:
-
Specificity: Analyze the analyte, internal standard, and a mixture of both to ensure that there is no interference or overlap of signals.
-
Linearity: Prepare a series of samples with a fixed concentration of the internal standard and varying concentrations of the analyte. Plot the ratio of the analyte integral to the internal standard integral against the analyte concentration. The correlation coefficient (R²) should be >0.999.
-
Accuracy: Determine the recovery of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze the same sample multiple times on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts.
-
The relative standard deviation (RSD) for precision studies should typically be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This is often determined based on the signal-to-noise ratio (S/N of 3 for LOD and 10 for LOQ).
-
Robustness: Intentionally vary critical experimental parameters (e.g., pulse angle, relaxation delay) to assess the method's reliability.
Visualizations
Workflow for qNMR Sample Preparation and Analysis
Caption: General workflow for quantitative NMR analysis using an internal standard.
Decision Tree for Selecting a qNMR Internal Standard
Caption: Decision-making process for selecting a suitable qNMR internal standard.
Conclusion
This compound is a viable and advantageous internal standard for ¹H qNMR analysis, particularly for the quantification of active pharmaceutical ingredients and other organic molecules. Its simple, distinct NMR spectrum, good solubility, and chemical stability make it a reliable choice for achieving accurate and precise quantitative results. By following the detailed protocols and validation procedures outlined in these application notes, researchers, scientists, and drug development professionals can confidently implement this compound in their qNMR workflows to support robust analytical characterization.
References
Applications of 1-Methylimidazole-d3 in the Synthesis of Deuterated Ionic Liquids
Application Note
The use of 1-Methylimidazole-d3 as a precursor in the synthesis of deuterated imidazolium-based ionic liquids (ILs) offers a powerful tool for researchers in materials science, chemistry, and drug development. The primary application of these deuterated ILs lies in their use in neutron scattering techniques, which are invaluable for elucidating the structure and dynamics of materials at the molecular level.
Isotopic labeling with deuterium provides a significant contrast variation for neutron scattering experiments without altering the chemical properties of the ionic liquid. This allows for the detailed study of:
-
Nanostructure and Solute-Solvent Interactions: Understanding how ILs solvate non-polar solutes and form nanoscale structures.
-
Electric Double Layer Structure: Investigating the fine structural properties of the electrical double layer at electrode-ionic liquid interfaces, which is crucial for applications in batteries and supercapacitors.[1]
-
Biopolymer Dissolution: Studying the mechanisms by which ILs dissolve complex biopolymers like cellulose, aiding in the development of sustainable biofuel production and biomaterial processing.[1]
The synthesis of deuterated imidazolium-based ILs from this compound follows the same well-established synthetic routes as their non-deuterated counterparts, primarily through a bimolecular nucleophilic substitution (SN2) reaction followed by an optional anion exchange.[2][3]
Logical Workflow for Ionic Liquid Synthesis
The general synthesis strategy involves a two-step process: quaternization of the deuterated 1-methylimidazole followed by anion metathesis to achieve the desired ionic liquid.
Caption: General workflow for the synthesis of deuterated ionic liquids.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of imidazolium-based ionic liquids and are applicable for the use of this compound.
Protocol 1: Synthesis of 1-Butyl-3-(methyl-d3)imidazolium Bromide ([C4mim-d3][Br]) via Conventional Heating
This protocol describes the quaternization of this compound with 1-bromobutane.
Materials:
-
This compound
-
1-Bromobutane
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum evaporator
Procedure:
-
In a two-necked round-bottom flask, place equimolar amounts of this compound and 1-bromobutane.[4]
-
Stir the mixture thoroughly and heat to 70°C for 48 hours under a nitrogen atmosphere.[4]
-
Cool the resulting viscous liquid to room temperature.
-
Wash the product several times with small portions of ethyl acetate to remove any unreacted starting materials.[4]
-
Dry the final product under vacuum at 70-80°C to yield a white solid.[4]
Protocol 2: Synthesis of 1-Alkyl-3-(methyl-d3)imidazolium Halides via Microwave Irradiation
This method offers a significant acceleration of the reaction time.
Materials:
-
This compound (5 to 13 mmol)
-
Alkyl halide (1.0 to 1.3 molar equivalents)
-
Microwave reactor
-
Sealed reaction vessel (2 to 5 mL) with a magnetic stirrer
Procedure:
-
Place this compound and the alkyl halide in a sealed microwave reaction vessel with a magnetic stirrer. A 1.0 to 1.3 molar ratio of this compound to alkyl halide is recommended.
-
Heat the reaction mixture up to 170°C with a maximum microwave power of 150 W and hold at this temperature for the required reaction time (typically 1-11 minutes, depending on the reactants).
-
Cool the reaction mixture to 40°C within the microwave system, and then to room temperature.
-
Decant any unreacted alkyl halide from the reaction mixture.
-
The crude product can be further purified by dissolving in methylene chloride or a mixture of methylene chloride and methanol (95:5) and filtering over silica gel.
-
Dry the pure product under vacuum.
Protocol 3: Anion Exchange – Synthesis of 1-Butyl-3-(methyl-d3)imidazolium Tetrafluoroborate ([C4mim-d3][BF4])
This protocol describes the exchange of the bromide anion with a tetrafluoroborate anion.
Materials:
-
1-Butyl-3-(methyl-d3)imidazolium bromide
-
Sodium tetrafluoroborate (NaBF4)
-
Methylene chloride
-
Water
Procedure:
-
Dissolve the 1-Butyl-3-(methyl-d3)imidazolium bromide in water.
-
Add sodium tetrafluoroborate in a ratio of 1.0 to 1.06 of the ionic liquid to the exchange salt.
-
Stir the reaction mixture for 15 minutes.
-
Add methylene chloride to the mixture and perform a liquid-liquid extraction. The aqueous phase should be extracted multiple times with methylene chloride.
-
Combine the organic phases and wash with water containing a small amount of sodium tetrafluoroborate.
-
Remove the methylene chloride by evaporation under reduced pressure.
-
Freeze-dry the resulting ionic liquid to remove any remaining water.
-
The completeness of the anion exchange can be verified with a silver nitrate test to check for the absence of bromide ions.
Quantitative Data
The following tables summarize quantitative data for the synthesis of various 1-alkyl-3-methylimidazolium ionic liquids. The data is representative for syntheses starting from 1-methylimidazole and is expected to be comparable for syntheses using this compound.
Table 1: Optimized Microwave-Assisted Synthesis of Branched Ionic Liquids at 170°C [5]
| Cation | Anion | Time (min) | Conversion (%) | Yield (%) |
| [C3MIM]+ | Cl- | 9 | 100 | 95 |
| [C4MIM]+ | Cl- | 6 | 100 | 99 |
Table 2: Physicochemical Properties of 1-Butyl-3-methylimidazolium-based Ionic Liquids with Different Anions
| Ionic Liquid | Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) | Electrical Conductivity (S/m) |
| [Bmim][ClO₂] | 293.15 | 1.148 | 106.3 | 0.294 |
| 323.15 | 1.129 | 29.8 | 0.722 | |
| [Bmim][ClO₃] | 293.15 | 1.221 | 148.2 | 0.198 |
| 323.15 | 1.201 | 39.5 | 0.521 | |
| [Bmim][ClO₄] | 293.15 | 1.267 | 179.4 | 0.160 |
| 323.15 | 1.246 | 45.9 | 0.435 |
Data for [Bmim] with oxychlorine anions is presented to illustrate the effect of the anion on the physicochemical properties.[6]
Application Workflow: Structural Analysis using Deuterated Ionic Liquids
The synthesized deuterated ionic liquids are primarily used in neutron scattering experiments to probe molecular structures and dynamics.
Caption: Workflow for using deuterated ILs in neutron scattering.
References
Application Notes and Protocols: 1-Methylimidazole-d3 as a Catalyst and Mechanistic Probe in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazole is a versatile and highly effective nucleophilic catalyst in a wide array of organic transformations. Its deuterated isotopologue, 1-Methylimidazole-d3 (D3-NMI), where the methyl group protons are replaced with deuterium, serves as a powerful tool for elucidating reaction mechanisms through kinetic isotope effect (KIE) studies. While catalytically active in the same manner as its non-deuterated counterpart, the primary application of D3-NMI in a research and development setting is to probe the transition states of reactions, providing invaluable insights into the catalytic cycle.
These notes provide an overview of the catalytic applications of 1-methylimidazole and detail how this compound can be employed to investigate the mechanisms of these reactions. Detailed protocols for key transformations are provided to guide the experimental setup.
Mechanistic Significance of this compound
The substitution of hydrogen with deuterium in the methyl group of 1-methylimidazole can influence the rate of a chemical reaction if the C-H bond is broken or sterically involved in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a fundamental tool in physical organic chemistry. By comparing the reaction rates of a reaction catalyzed by 1-methylimidazole and this compound, researchers can infer whether the methyl group is involved in the rate-limiting step, thereby supporting or refuting a proposed reaction mechanism. A significant KIE (kH/kD ≠ 1) suggests that the methyl group plays a role in the transition state, for example, through steric interactions or hyperconjugation.
Catalytic Applications and Mechanistic Probing
Acylation of Alcohols
1-Methylimidazole is a highly efficient catalyst for the acylation of primary, secondary, and even sterically hindered alcohols, often demonstrating superior performance to traditional catalysts like pyridine.[1][2] The reaction proceeds through a nucleophilic catalysis pathway, where 1-methylimidazole activates the acylating agent.
Application Note: The use of this compound in this reaction can help to understand the steric environment of the transition state. A measurable KIE might indicate that the steric bulk of the methyl group influences the rate of formation of the acyl-imidazolium intermediate or its subsequent reaction with the alcohol.
Quantitative Data for Acylation of Alcohols:
| Substrate (Alcohol) | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Secondary Alcohols | Acetic Anhydride | 20 | DMF | 45 | 10 min | High | [1] |
| Sterically Hindered Alcohols | p-TsCl, Ac₂O, Bz₂O | 20-40 | CH₂Cl₂ | RT | 4.5 h | 87-94 | [3] |
Experimental Protocol: Acylation of a Secondary Alcohol
-
Preparation: In a dry flask under a nitrogen atmosphere, dissolve the secondary alcohol (1.0 mmol) in anhydrous dimethylformamide (DMF) (4 mL).
-
Catalyst Addition: Add 1-methylimidazole (or this compound for mechanistic studies) (0.2 mmol, 20 mol%).
-
Heating: Warm the mixture to 45 °C.
-
Initiation: Add acetic anhydride (1.5 mmol) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.[1]
Acylation Reaction Workflow
Caption: Workflow for the acylation of an alcohol using this compound as a catalyst.
Silylation of Alcohols
1-Methylimidazole is an effective base and nucleophilic catalyst for the silylation of hydroxyl groups, a common protection strategy in organic synthesis.[1] The addition of iodine can significantly accelerate this reaction.[4]
Application Note: In this reaction, this compound can be used to investigate the formation of the reactive silylating intermediate. A KIE could provide insight into the steric crowding around the nitrogen atom during the formation of the silylimidazolium species.
Quantitative Data for Silylation of Alcohols:
| Substrate (Alcohol) | Silylating Agent | Additive | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary, Secondary, Tertiary Alcohols | TBDMSCl, TBDPSCl, TIPSCl | Iodine (2.0-3.0 equiv) | 3.0 equiv | THF or CH₂Cl₂ | RT | 5-60 min | High | [4][5] |
Experimental Protocol: Silylation of an Alcohol
-
Preparation: To a solution of the alcohol (1.0 mmol) in an anhydrous solvent such as THF or CH₂Cl₂ (3 mL), add 1-methylimidazole (or this compound) (3.0 mmol) and iodine (2.0 mmol).
-
Initiation: Add the corresponding silyl chloride (e.g., TBDMSCl) (1.1 mmol) to the stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 5-60 minutes).
-
Work-up: Evaporate the solvent under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel.[1]
Proposed Mechanism for Silylation
Caption: Proposed nucleophilic catalysis pathway for the silylation of alcohols.
[3+3]-Cyclodimerization of Acylethynylpyrroles
1-Methylimidazole catalyzes the [3+3]-cyclodimerization of acylethynylpyrroles to produce bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines, which are of interest for their potential pharmacological activities.[6]
Application Note: The mechanism of this cyclodimerization is complex. The use of this compound could help determine if the methyl group is involved in any proton transfer steps or if it influences the stereochemical outcome of the reaction through steric hindrance in the transition state.
Quantitative Data for Cyclodimerization of Acylethynylpyrroles:
| Substrate | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoylethynylpyrrole | 1.0 equiv | None (1-MI as solvent) | 40-45 | 24 | 51 | [6] |
| Benzoylethynylpyrrole | 20 mol% | Acetonitrile | 40-45 | 24 | 35 | [6] |
Experimental Protocol: Cyclodimerization of Benzoylethynylpyrrole
-
Preparation: In a reaction vessel, place benzoylethynylpyrrole (1.0 mmol).
-
Catalyst Addition: Add 1-methylimidazole (or this compound for mechanistic studies) (1.0 mmol).
-
Reaction Conditions: Heat the mixture at 40-45 °C for 24 hours.
-
Isolation: After completion, the product can be isolated and purified by column chromatography.[6]
Conclusion
1-Methylimidazole is a robust and versatile catalyst for a range of important organic transformations. Its deuterated analogue, this compound, while possessing similar catalytic activity, is an invaluable tool for mechanistic investigations. By employing D3-NMI in kinetic studies, researchers can gain deeper insights into reaction pathways, transition state geometries, and the role of the catalyst in complex organic reactions. The protocols and data presented herein provide a foundation for the application of both 1-methylimidazole as a catalyst and its deuterated form as a mechanistic probe in the modern organic synthesis laboratory.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Degradation of 1-Methylimidazole-d3 in High-Temperature Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the degradation of 1-Methylimidazole-d3 in high-temperature reactions. By understanding the mechanisms of degradation and implementing proper handling techniques, you can ensure the isotopic and chemical integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound degradation during a high-temperature reaction?
Degradation can manifest in two primary ways: thermal decomposition and isotopic exchange. Signs to watch for include:
-
Visual Changes: A noticeable color change in the reaction mixture, typically to yellow or brown, is a common indicator of thermal degradation.[1] The formation of precipitates or an increase in viscosity may also occur.[1]
-
Analytical Changes: In analytical monitoring (GC, LC, NMR), the appearance of new, unexpected peaks can signal the formation of degradation byproducts.[1]
-
Isotopic Purity Loss: Mass spectrometry (MS) analysis may show a decrease in the molecular weight of the compound, indicating the replacement of deuterium with hydrogen (H/D exchange).[2] Similarly, ¹H NMR may show an increase in signal intensity at positions that should be deuterated, while ²H NMR would show a corresponding decrease.[3]
Q2: What are the primary pathways for degradation at high temperatures?
This compound faces two main challenges at elevated temperatures:
-
Thermal Degradation: Similar to its non-deuterated counterpart, the molecule can decompose. While the boiling point of 1-Methylimidazole is 198°C, slow decomposition can occur at lower temperatures with prolonged heating.[1][4] Degradation pathways for related imidazolium compounds can involve dealkylation, deprotonation, and the formation of products like imidazole, other N-alkylimidazoles, and dimeric substituted imidazoles.[1][4][5]
-
Deuterium-Hydrogen (H/D) Exchange: This is a critical issue for deuterated compounds. The deuterium atoms (specifically on the methyl group for this compound) can be replaced by hydrogen atoms from the surrounding environment.[2] This process compromises the isotopic labeling, which is often the primary reason for using the deuterated compound.[2]
Q3: What experimental factors accelerate degradation and deuterium exchange?
Several factors can negatively impact the stability of this compound in high-temperature reactions. Understanding these is key to prevention.
| Factor | Impact on Thermal Degradation | Impact on Deuterium Exchange | Mitigation Strategy |
| High Temperature | Significantly increases the rate of decomposition.[1] | Increases the rate of H/D exchange.[2][6] | Operate at the lowest feasible temperature for the reaction.[1][3] |
| Oxygen (Air) | Promotes oxidative degradation pathways, leading to more byproducts.[1] | Minimal direct impact, but secondary reactions could be affected. | Conduct reactions under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Moisture (H₂O) | Can participate in hydrolytic side reactions. | A primary source of protons, significantly promoting H/D exchange.[2][6] | Use anhydrous solvents and thoroughly dry all glassware.[2][7] |
| Protic Solvents | May react at high temperatures. | Directly facilitates H/D exchange by providing a source of labile protons.[2][6] | Use high-purity, anhydrous aprotic solvents (e.g., DMSO, Acetonitrile).[2] |
| pH (Acidic/Basic Conditions) | Can catalyze degradation. | Both acidic and especially basic conditions are known to catalyze H/D exchange.[2][6] | Maintain a neutral pH unless acidic/basic conditions are required for the reaction. |
| Impurities in Reagent | Non-volatile impurities can catalyze decomposition at high temperatures.[1] | Acidic or basic impurities can catalyze H/D exchange. | Purify this compound by vacuum distillation before use if purity is a concern.[1] |
| Reaction Time | Longer exposure to high temperatures increases the extent of degradation.[1][3] | Prolonged reaction time increases the opportunity for H/D exchange to occur. | Optimize the reaction to proceed in the shortest time possible. |
Q4: How can I confirm if my this compound is degrading or undergoing H/D exchange?
A combination of analytical techniques is best for diagnosing stability issues.
| Analytical Technique | What It Detects | Usefulness |
| ¹H NMR | Appearance of proton signals where deuterium should be; presence of new peaks from byproducts. | Good for detecting H/D exchange and identifying degradation products. |
| ²H NMR | Direct detection of deuterium; loss of signal indicates H/D exchange. | Confirms the presence and loss of the deuterium label.[3] |
| Mass Spectrometry (MS) | Changes in the isotopologue distribution (e.g., an increase in the d0, d1, or d2 species relative to the d3). | Highly sensitive method to quantify the extent of H/D exchange.[3] |
| GC / LC | Appearance of new peaks corresponding to degradation byproducts or impurities. | Useful for monitoring the overall purity of the reaction mixture over time. |
Troubleshooting Guide
Problem 1: The reaction mixture is turning yellow/brown.
-
Possible Cause: Thermal degradation of the imidazole ring structure.[1]
-
Solutions:
-
Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature is the most effective way to slow degradation.[1]
-
Reduce Reaction Time: Optimize your procedure to minimize the time the material is held at a high temperature.
-
Ensure Inert Atmosphere: If not already doing so, rigorously purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure to prevent oxidative degradation.[1]
-
Purify the Reagent: Impurities can catalyze degradation. Consider purifying the this compound via vacuum distillation before use.[1]
-
Problem 2: Post-reaction analysis shows a loss of the deuterium label (decreased isotopic purity).
-
Possible Cause: Deuterium-hydrogen (H/D) exchange with protic species in the reaction.[2]
-
Solutions:
-
Eliminate Water: Thoroughly dry all glassware in an oven (e.g., 120°C for at least 4 hours) and cool in a desiccator.[2] Use anhydrous solvents from a sealed bottle or that have been freshly dried.
-
Use Aprotic Solvents: Switch from protic solvents (water, methanol, ethanol) to aprotic solvents (acetonitrile, DMSO, chloroform) that lack exchangeable protons.[2]
-
Control pH: Avoid strongly acidic or basic conditions unless absolutely necessary for the reaction, as these can catalyze the exchange.[6]
-
Lower Temperature: The rate of H/D exchange is temperature-dependent, so lowering the reaction temperature can help preserve the label.[6]
-
Problem 3: The reaction has a low yield or unexpected byproducts are observed.
-
Possible Cause: Degradation of this compound is consuming the material in side reactions, or the degradation products are interfering with the desired reaction pathway.[1]
-
Solutions:
-
Review All of the Above: Low yield is often a consequence of the issues described in Problems 1 and 2. Implement the solutions for preventing both thermal degradation and H/D exchange.
-
Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify the byproducts. This can provide clues about the degradation pathway (e.g., identifying de-methylated imidazole).
-
Consider Catalyst Activity: If using a catalyst, it may be too active, leading to non-specific reactions or H/D scrambling. Consider using a less active catalyst.[3]
-
Visual Guides
Caption: Troubleshooting workflow for diagnosing this compound issues.
Caption: Factors contributing to the degradation of this compound.
Key Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is recommended to remove non-volatile impurities that may catalyze degradation at high temperatures.[1]
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using glassware that has been oven-dried at 120°C for a minimum of 4 hours and cooled in a desiccator.
-
Use a short path distillation head to minimize product loss.
-
Ensure all joints are properly greased and sealed to maintain a high vacuum.
-
-
Procedure:
-
Place the this compound to be purified into the distillation flask with a magnetic stir bar.
-
Gradually apply vacuum to the system.
-
Gently heat the distillation flask using a heating mantle with continuous stirring.
-
Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of non-deuterated 1-Methylimidazole is 198°C at atmospheric pressure; this will be significantly lower under vacuum.[1]
-
Once distillation is complete, release the vacuum by backfilling with an inert gas (Argon or Nitrogen).
-
Store the purified liquid under an inert atmosphere and protected from light.[1]
-
Protocol 2: Setting up a High-Temperature Reaction under Anhydrous and Inert Conditions
This protocol provides a general workflow to minimize both thermal degradation and H/D exchange.
-
Preparation:
-
Glassware: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (120°C, >4 hours) and cooled in a desiccator or under a stream of dry inert gas.[2]
-
Reagents: Use anhydrous grade solvents. Ensure the purified this compound is handled under an inert atmosphere.
-
-
Procedure:
-
Inert Atmosphere Purge: Assemble the reaction apparatus (e.g., three-neck flask with condenser and gas inlet/outlet). Purge the entire system with a dry inert gas (Argon or Nitrogen) for 15-30 minutes.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add your solvents and reactants via syringe or cannula. Add the this compound last.
-
Heating: Begin stirring and gradually heat the reaction to the target temperature using a temperature-controlled heating mantle. Monitor the reaction temperature with a thermocouple placed in the reaction mixture.
-
Monitoring: Throughout the reaction, maintain a gentle flow of inert gas. If taking samples for analysis, do so quickly and under positive inert gas pressure to prevent atmospheric contamination.
-
Work-up: Upon completion, cool the reaction to room temperature under the inert atmosphere before proceeding with the work-up.
-
References
Technical Support Center: Optimizing 1-Methylimidazole-d3 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 1-Methylimidazole-d3 as an internal standard (IS) in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound?
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry-based assays.[1] this compound is a deuterated analog of 1-methylimidazole. Because SIL internal standards like this compound are chemically almost identical to the analyte of interest, they exhibit very similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[2] This allows them to accurately correct for variability that can occur during the analytical process, such as extraction inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][2] The use of a SIL-IS leads to improved accuracy and precision in quantification.
Q2: What are "matrix effects" and how does this compound help mitigate them?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[3] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy and precision of your results. Since this compound is structurally and chemically very similar to the unlabeled analyte, it will be affected by the matrix in a nearly identical way. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects can be normalized, leading to more reliable and accurate quantification.
Q3: When is the best time to add the this compound internal standard to my samples?
The internal standard should be added as early as possible in the sample preparation workflow. For methods that involve steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the this compound should be added to the sample before any of these extraction steps. This ensures that the internal standard experiences the same potential for loss or variability as the analyte throughout the entire sample preparation process, allowing it to effectively correct for these variations.
Q4: What is a typical concentration for an internal standard like this compound?
There is no single universal concentration for an internal standard, as the optimal concentration depends on the specific analyte, the sample matrix, and the sensitivity of the mass spectrometer. However, a general guideline is to use a concentration that is in the same order of magnitude as the expected concentration of the analyte in the samples. The chosen concentration should provide a strong, reproducible signal with a low relative standard deviation (RSD) for its peak area across all samples in an analytical run. It is crucial to experimentally determine the optimal concentration for your specific assay.
Troubleshooting Guides
This section addresses common issues that may arise when using this compound as an internal standard.
Issue 1: Inconsistent or High Variability in this compound Peak Area
Symptoms:
-
High coefficient of variation (%CV) for the internal standard peak area across an analytical run.
-
Sporadic high or low internal standard response in some samples.
-
Drifting internal standard response over the course of the run.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting or Spiking Errors | Review your pipetting technique for consistency. Ensure that pipettes are properly calibrated. Prepare a fresh dilution of the internal standard spiking solution. |
| Inconsistent Extraction Recovery | Re-evaluate and optimize the sample extraction procedure. Ensure consistent pH, solvent volumes, and mixing times for all samples. |
| Instrument Instability | Check for leaks in the LC system. Clean the ion source of the mass spectrometer. Re-inject a set of standards to confirm system stability. |
| Degradation of this compound | Investigate the stability of this compound in the final sample solvent and on the autosampler. If degradation is suspected, consider preparing fresh samples or reducing the time samples are stored before analysis. |
Issue 2: Poor Accuracy and Precision Despite Using an Internal Standard
Symptoms:
-
Quality control (QC) samples consistently fail to meet acceptance criteria for accuracy and precision.
-
Inaccurate quantification of unknown samples.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Internal Standard Concentration | The concentration of this compound may be too high or too low. Perform an experiment to optimize the internal standard concentration (see Experimental Protocols section). |
| Analyte and IS Not Co-eluting | Adjust the chromatographic method (e.g., mobile phase gradient, column chemistry) to ensure the analyte and this compound co-elute as closely as possible. |
| Cross-talk Between Analyte and IS MRM Transitions | Ensure that the multiple reaction monitoring (MRM) transitions for the analyte and this compound are specific and that there is no interference between them. Select different precursor or product ions if necessary. |
| Impurity in the Internal Standard | Verify the purity of the this compound standard. A significant amount of the unlabeled analyte as an impurity can affect the accuracy of low-concentration samples. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To determine the concentration of this compound that provides a stable and reproducible signal and ensures accurate quantification of the analyte across its calibration range.
Methodology:
-
Prepare Analyte Calibration Standards: Prepare a series of calibration standards of the unlabeled analyte in the blank matrix, covering the expected analytical range.
-
Prepare Internal Standard Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., low, medium, and high) that are in the same order of magnitude as the mid-point of the analyte's calibration curve.
-
Spike Samples: Spike a fixed volume of each this compound working solution into separate sets of the analyte calibration standards and blank matrix samples.
-
Sample Preparation: Process all samples using your established extraction procedure.
-
LC-MS/MS Analysis: Analyze the prepared samples using your LC-MS/MS method.
-
Data Analysis:
-
For each concentration of this compound, evaluate the reproducibility of its peak area across all samples. Calculate the mean, standard deviation, and %CV.
-
Construct a calibration curve for each internal standard concentration by plotting the peak area ratio (analyte area / IS area) against the analyte concentration.
-
Evaluate the linearity (correlation coefficient, r²) and accuracy of each calibration curve.
-
Expected Outcome and Interpretation:
| IS Concentration | IS Peak Area %CV | Calibration Curve Linearity (r²) | Interpretation |
| Low | >15% | <0.99 | Poor IS signal reproducibility, potentially affecting accuracy and precision. |
| Medium | <15% | >0.99 | Optimal concentration with good signal stability and linear response. |
| High | <15% | >0.99 | May be acceptable, but could lead to detector saturation or unnecessary cost. |
Select the this compound concentration that provides a low %CV for its peak area and results in a linear and accurate calibration curve for the analyte.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
Technical Support Center: Deuterated Standards in Mass Spectrometry
Welcome to our dedicated support center for addressing common challenges encountered when using deuterated internal standards in mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in mass spectrometry?
A deuterated internal standard (D-IS) is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1] Because it is chemically almost identical to the analyte, the D-IS is considered the gold standard for quantitative mass spectrometry.[1] It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the experimental workflow.[1][2] This allows it to accurately correct for variability that may occur during sample preparation, chromatography, and ionization, a process known as ratiometric measurement.[1] This normalization is key to achieving the high accuracy and precision required in bioanalysis.[1]
Q2: What are the essential purity requirements for a reliable deuterated internal standard?
For dependable results, a deuterated internal standard must possess both high chemical and high isotopic purity.[1]
-
Chemical Purity: This refers to the absence of other chemical compounds or impurities that could introduce interfering peaks in the chromatogram.[1]
-
Isotopic Purity (Isotopic Enrichment): This measures the proportion of the D-IS molecules that are correctly labeled with deuterium.[1] The most critical isotopic impurity is often the presence of the unlabeled analyte (the M+0 version) within the D-IS material.[1] This unlabeled analyte will contribute to the signal of the target analyte, causing a positive bias and artificially inflating the calculated concentration, especially at the lower limit of quantitation (LLOQ).[1]
Q3: What are the generally accepted purity levels for a high-quality deuterated internal standard?
While specific assay requirements can vary, the following purity levels provide a strong foundation for a robust analytical method. It is best to select deuterated compounds with at least 98% isotopic enrichment to minimize background interference and ensure clear mass separation.[2]
| Purity Type | Recommended Level | Rationale |
| Chemical Purity | > 98% | Minimizes interference from other compounds. |
| Isotopic Purity | > 98% | Ensures a low contribution from the unlabeled (M+0) analyte, improving accuracy at low concentrations.[2] |
| Unlabeled Analyte (M+0) Contribution | < 0.1% | Directly impacts the Lower Limit of Quantitation (LLOQ) by minimizing artificial signal inflation.[1] |
Q4: Can deuterated internal standards always perfectly correct for matrix effects?
While considered the "gold standard," deuterated internal standards may not always provide perfect correction for matrix effects.[3][4] Matrix effects are the alteration of ionization efficiency by co-eluting components in the sample matrix, leading to ion suppression or enhancement.[4] Issues can arise if the analyte and the deuterated standard do not co-elute perfectly, exposing them to different matrix environments and, therefore, different degrees of ion suppression or enhancement.[3][4]
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High variability (%CV) in quality control (QC) samples.
-
Poor accuracy in matrix-based samples compared to standards prepared in a neat solution.
-
Inconsistent analyte-to-internal standard area ratios across a run.
Possible Causes & Solutions:
-
Differential Matrix Effects: This is a primary cause of poor accuracy.[3] Although deuterated standards are intended to co-elute with the analyte, the substitution of hydrogen with deuterium can slightly alter the compound's physicochemical properties (a phenomenon known as the "deuterium isotope effect").[3][5] This can lead to a slight separation during chromatography. If the analyte and standard elute into regions of varying ion suppression, inaccurate quantification will result.[3][5]
-
Troubleshooting:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. A visible separation indicates a potential issue.[6]
-
Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to achieve better co-elution.[6][7] Sometimes, using a column with lower resolution can promote the necessary overlap.[7]
-
Evaluate Matrix Effects: Perform a quantitative assessment to confirm if differential matrix effects are occurring. See the experimental protocol below.
-
-
-
Isotopic Contribution (Cross-Talk): The deuterated standard may contain a small amount of the unlabeled analyte as an impurity.[6][8] This impurity contributes to the analyte's signal, causing a positive bias, which is most significant at the LLOQ.[1][6]
-
Troubleshooting:
-
Check Certificate of Analysis (CoA): Review the CoA to determine the isotopic purity of the standard.[8]
-
Analyze the Standard Alone: Inject a high-concentration solution of the deuterated internal standard and monitor the mass transition of the unlabeled analyte to check for any signal.[6]
-
Source a Higher Purity Standard: If the contribution is significant, obtain a new batch of the deuterated standard with higher isotopic enrichment.[6][8]
-
-
-
Stability Issues (Back-Exchange): Deuterium atoms on the internal standard can exchange with hydrogen atoms from the surrounding solvent (e.g., water, methanol), a process known as back-exchange.[8] This alters the mass of the internal standard, leading to inaccurate quantification.[8]
-
Troubleshooting: See "Issue 3: Suspected Loss of Deuterium Label (Back-Exchange)" for a detailed guide.
-
Issue 2: Chromatographic Peak Tailing, Splitting, or Retention Time Shift
Symptoms:
-
The deuterated standard elutes at a slightly different retention time than the unlabeled analyte.
-
Peaks for the analyte and/or standard are broad, tailing, or appear as split.
Possible Causes & Solutions:
-
Deuterium Isotope Effect: The replacement of a lighter hydrogen atom with a heavier deuterium atom can alter a compound's properties, such as lipophilicity.[3] In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, though the reverse has also been observed.[3][5] The magnitude of this shift often depends on the number of deuterium atoms.[3]
-
Troubleshooting:
-
Chromatographic Optimization: The goal is to achieve co-elution to ensure both compounds experience the same matrix effects.[7] Modify the temperature program or gradient to minimize the separation.[9]
-
Alternative Standards: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which is less prone to chromatographic shifts.[6]
-
-
Issue 3: Suspected Loss of Deuterium Label (Back-Exchange)
Symptoms:
-
Decreasing signal intensity of the deuterated internal standard over time.[5]
-
An increase in the signal corresponding to the unlabeled analyte in blank matrix samples over time.[5]
Possible Causes & Solutions:
Deuterium back-exchange is a chemical process where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or matrix.[8] The stability of the deuterium label is highly dependent on its position within the molecule and the solvent conditions.
-
Review the Labeling Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH2, -COOH) are highly susceptible to exchange.[5] Labels on stable aromatic or aliphatic carbon positions are preferable.[5]
-
Control Solvent Conditions: Avoid storing or reconstituting standards in acidic or basic solutions, as these conditions can catalyze hydrogen-deuterium exchange.[5][8] The minimum exchange rate for many compounds is observed around pH 2.5-2.6.[8]
-
Control Temperature: Higher temperatures increase the rate of chemical reactions, including back-exchange.[8] Adhere to the recommended storage and autosampler temperatures.[5]
-
Minimize In-source Exchange: Back-exchange can also occur in the mass spectrometer's ion source. Optimize source parameters like temperature and voltages to minimize these in-source reactions.[8]
| Factor | Condition Promoting Back-Exchange | Mitigation Strategy |
| Label Position | On heteroatoms (-OH, -NH, -SH) | Use standards with labels on stable C-D bonds.[5] |
| pH | Acidic or Basic Conditions | Maintain pH near neutral or at the point of minimum exchange (approx. 2.5 for amides).[8] |
| Temperature | Elevated Temperatures | Store and process samples at recommended cool temperatures.[5][8] |
| Solvent | Protic Solvents (Water, Methanol) | Minimize exposure time; use aprotic solvents where possible during workup. |
Experimental Protocols
Protocol 1: Evaluation of Differential Matrix Effects
Objective: To quantitatively determine if the analyte and the deuterated internal standard are experiencing different degrees of ion suppression or enhancement from the sample matrix.[3]
Methodology:
-
Prepare Sample Sets: Two sets of samples are required.
-
Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the final mobile phase composition or a suitable neat solvent.
-
Set B (Matrix Solution): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation method. Spike the analyte and the deuterated internal standard into this extracted blank matrix at the same final concentration as in Set A.[3]
-
-
Analyze Samples: Analyze multiple replicates (n=3-6) of both sets of samples by LC-MS/MS.
-
Calculate Matrix Effect:
-
Matrix Effect (ME) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Calculate the ME for both the analyte and the internal standard separately.
-
-
Interpretation:
-
An ME value of 1 indicates no matrix effect.
-
An ME value < 1 indicates ion suppression.
-
An ME value > 1 indicates ion enhancement.
-
A significant difference between the ME value for the analyte and the ME value for the internal standard confirms the presence of differential matrix effects, which can lead to inaccurate quantification.[3]
-
Visualizations
Caption: Troubleshooting workflow for poor accuracy and precision.
Caption: Key factors influencing deuterium back-exchange.
Caption: Experimental workflow for assessing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NMR Experiments with 1-Methylimidazole-d3
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 1-Methylimidazole-d3 in Nuclear Magnetic Resonance (NMR) spectroscopy. While not a direct signal-to-noise enhancement agent, its application as a deuterated internal standard is crucial for acquiring high-quality, quantifiable data, which necessitates an adequate signal-to-noise ratio.
Troubleshooting Guide
This section addresses specific issues that may arise during NMR experiments involving this compound as an internal standard.
Question: Why are the signals of my analyte and this compound overlapping?
Answer: Signal overlap can lead to inaccurate integration and quantification. Here are potential causes and solutions:
-
Solvent Effects: The chemical shifts of both your analyte and this compound can vary with the solvent used.[1]
-
Solution: Consult a chemical shift table for 1-Methylimidazole in various solvents to anticipate potential overlap.[2][3][4] If overlap occurs, consider changing the deuterated solvent to alter the chemical shifts of your analyte and the standard.
Question: My quantitative results are inaccurate despite using an internal standard. What could be the problem?
Answer: Inaccurate quantification can stem from several experimental parameters. For reliable results, a signal-to-noise ratio of at least 250:1 is recommended for the peaks being integrated.[5] Key factors to check include:
-
Incorrect Relaxation Delay (d1): If the relaxation delay is too short, signals will not fully relax between pulses, leading to attenuated signal intensity and underestimation of the analyte's quantity.[5] The relaxation delay should be at least 5 times the longest T1 relaxation time of both your analyte and the internal standard.[5]
-
Insufficient Signal-to-Noise: A low signal-to-noise ratio can introduce significant errors in peak integration.[5]
-
Non-uniform Excitation: Ensure that the transmitter frequency is set correctly and that the spectral width is large enough to encompass all signals of interest for uniform excitation.
-
Improper Phasing and Baseline Correction: Automated phasing and baseline correction can sometimes be inaccurate. Manual adjustment is often necessary to ensure proper integration.
Question: The signal from this compound is too strong or too weak. How do I choose the right concentration?
Answer: The concentration of the internal standard is critical for accurate quantification.
-
Signal Too Strong: An overly intense signal from the internal standard can cause dynamic range problems for the receiver, potentially distorting the baseline and affecting the accuracy of the integration of weaker analyte signals.
-
Signal Too Weak: A weak signal from the standard will have a poor signal-to-noise ratio, making accurate integration difficult.[5]
-
Solution: Aim for a concentration of this compound that results in a signal intensity comparable to that of the analyte signal you are quantifying. A 1:1 signal intensity ratio is recommended, though not strictly required.[6]
Frequently Asked Questions (FAQs)
Question: What is this compound and what is its primary role in NMR?
Answer: this compound is a deuterated version of 1-methylimidazole, an aromatic heterocyclic organic compound.[7] In NMR spectroscopy, its primary role is to serve as an internal standard for quantitative analysis (qNMR).[8] An internal standard is a compound of known purity and concentration added to the sample, against which the concentration of the analyte can be measured.[5]
Question: How does using this compound as an internal standard relate to improving signal-to-noise?
Answer: While this compound does not directly increase the signal-to-noise ratio (S/N) of your analyte, its proper use is integral to obtaining high-quality quantitative data, which is predicated on having a sufficient S/N. For accurate and reproducible integration, the signals of both the analyte and the internal standard must be well-defined and have a high S/N, typically recommended to be at least 250:1.[5] Therefore, the goal of achieving accurate quantification necessitates optimizing experimental parameters that also improve the S/N.
Question: What are the general strategies to improve the signal-to-noise ratio in an NMR experiment?
Answer: Several strategies can be employed to enhance the S/N:
-
Increase the Number of Scans: The S/N is proportional to the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.[9]
-
Increase Sample Concentration: A higher concentration of the analyte will produce a stronger signal. However, be mindful of potential solubility issues and line broadening at very high concentrations.[9]
-
Use a Higher Field Magnet: The S/N generally increases with the strength of the magnetic field.
-
Optimize Shimming: Proper shimming of the magnetic field improves the homogeneity, leading to sharper lines and a better S/N.
-
Use a Cryoprobe: Cryogenically cooled probes significantly reduce thermal noise, leading to a substantial increase in S/N.
Question: Can this compound be used as a chemical shift reference?
Answer: While primarily used for quantification, this compound can also serve as a secondary chemical shift reference. However, its chemical shifts are solvent-dependent.[1] For highly accurate work, it is recommended to use a primary reference standard like tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for aqueous samples.
Quantitative Data: ¹H NMR Chemical Shifts of 1-Methylimidazole
The following table summarizes the approximate ¹H NMR chemical shifts for 1-methylimidazole in various deuterated solvents. The methyl group is deuterated in this compound, so its signal will be absent in the ¹H NMR spectrum. These values can help in planning experiments to avoid signal overlap.
| Proton | CDCl₃ | D₂O | Acetonitrile-d₃ |
| H2 | ~7.4 ppm | ~7.7 ppm | ~7.5 ppm |
| H4 | ~6.9 ppm | ~7.1 ppm | ~7.0 ppm |
| H5 | ~6.8 ppm | ~7.0 ppm | ~6.9 ppm |
Note: Chemical shifts are approximate and can vary based on concentration, temperature, and pH.
Experimental Protocol for Quantitative NMR (qNMR) using this compound
This protocol outlines the key steps for performing a qNMR experiment with an internal standard.
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a known amount of high-purity this compound.
-
Dissolve it in a precise volume of the chosen deuterated solvent to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of your analyte.
-
Dissolve the analyte in a precise volume of the internal standard stock solution.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the final solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Lock and shim the spectrometer on the sample.
-
Set the spectral width to encompass all signals of interest.
-
Determine the T1 relaxation times for both the analyte and the internal standard.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 value to ensure full relaxation.[5]
-
Use a 90° pulse angle for maximum signal intensity.
-
Acquire the spectrum with a sufficient number of scans to achieve a minimum S/N of 250:1 for the peaks to be integrated.[5]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of both the analyte and this compound.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
Caption: A flowchart illustrating the key steps in a quantitative NMR experiment using an internal standard.
Caption: A decision tree for troubleshooting and improving a low signal-to-noise ratio in NMR experiments.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. 1-Methylimidazole(616-47-7) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 8. ckisotopes.com [ckisotopes.com]
- 9. static1.squarespace.com [static1.squarespace.com]
Technical Support Center: Chromatographic Analysis of 1-Methylimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the co-elution of 1-Methylimidazole with its deuterated internal standard, 1-Methylimidazole-d3, and other endogenous compounds during chromatographic analysis.
Troubleshooting Guides
This section offers step-by-step guidance to address specific issues you may encounter during your experiments.
Issue: Poor resolution and co-elution of 1-Methylimidazole with this compound and/or endogenous components like creatinine.
Question: My HPLC/UHPLC chromatogram shows overlapping peaks for 1-Methylimidazole and its deuterated internal standard (this compound), and I suspect co-elution with creatinine from my urine samples. How can I resolve this?
Answer: Co-elution of a target analyte with its deuterated internal standard or with highly abundant endogenous matrix components is a common challenge, especially for small, polar molecules like 1-Methylimidazole. Here is a systematic approach to improve your separation:
-
Optimize Your Mobile Phase: The composition of your mobile phase is a powerful tool for manipulating selectivity.
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention times and may improve the separation of closely eluting peaks.
-
Modify pH: The ionization state of 1-Methylimidazole and potential co-eluents can be altered by changing the pH of the aqueous portion of your mobile phase. For basic compounds like 1-Methylimidazole, operating at a pH 2-3 units below its pKa can improve peak shape and retention on a C18 column. Consider using formic acid or ammonium formate to control the pH.
-
Buffer Concentration: Adjusting the concentration of buffer salts (e.g., ammonium formate) can influence peak shape and retention.
-
-
Modify the Chromatographic Column and Conditions:
-
Change Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase can provide alternative selectivity. Consider a phenyl-hexyl or a biphenyl column, which offer different retention mechanisms compared to a standard C18 phase. For polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be an effective alternative.
-
Adjust Column Temperature: Increasing the column temperature can improve efficiency and may alter selectivity, potentially resolving the co-eluting peaks. Conversely, decreasing the temperature can sometimes increase retention and improve separation.[1]
-
Decrease Flow Rate: Lowering the flow rate can enhance peak resolution by increasing the number of theoretical plates.[2]
-
-
Refine the Gradient Profile (for gradient elution):
-
Shallow Gradient: Employing a shallower gradient (slower increase in the percentage of the organic solvent) around the elution time of 1-Methylimidazole can significantly improve the resolution between closely eluting peaks.
-
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (this compound) elute slightly earlier than my analyte (1-Methylimidazole)?
A1: This phenomenon is known as the "deuterium isotope effect." Deuterium has a slightly larger atomic mass than hydrogen, which can lead to subtle differences in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often exhibit slightly weaker interactions with the stationary phase, resulting in a slightly shorter retention time compared to their non-deuterated counterparts.[3]
Q2: Is perfect co-elution of the analyte and its deuterated internal standard always necessary?
A2: While perfect co-elution is often the goal to ensure that both the analyte and the internal standard experience the same matrix effects, it is not always strictly necessary.[4][5] The primary requirement is that the mass spectrometer can distinguish between the two compounds. However, if there is significant differential matrix effect (i.e., ion suppression or enhancement that affects the analyte and internal standard differently) in the region where they elute, even a slight separation can lead to inaccurate quantification.[3][4]
Q3: Can derivatization help in resolving co-elution issues?
A3: Yes, chemical derivatization can be a powerful tool to resolve co-elution. By reacting the analyte with a derivatizing agent, you can alter its chemical properties, such as polarity and ionization efficiency. This can lead to significant changes in chromatographic retention, potentially separating it from co-eluting compounds. However, this adds an extra step to the sample preparation and needs to be carefully validated.
Q4: What are the indications of co-elution on my chromatogram?
A4: Co-elution can manifest in several ways. You might observe peak fronting or tailing, broader than expected peaks, or a "shoulder" on the side of your main peak.[6] In cases of near-perfect co-elution, the peak may appear symmetrical. Using a diode array detector (DAD) or examining the mass spectra across the peak can help confirm peak purity. If the UV spectrum or mass spectrum changes across the peak, it's a strong indication of co-elution.[6]
Data Presentation
Table 1: Example HPLC Conditions for Separation of 1-Methylimidazole
| Parameter | Method A (Initial) | Method B (Optimized for Resolution) |
| Column | C18, 100 x 2.1 mm, 3.5 µm | Phenyl-Hexyl, 150 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% B for 1 min, 5-95% B in 5 min, hold at 95% B for 2 min | 2% B for 2 min, 2-30% B in 10 min, 30-95% B in 2 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 5 µL | 5 µL |
| Expected Outcome | Co-elution of 1-Methylimidazole and Creatinine | Baseline separation of 1-Methylimidazole and Creatinine |
Experimental Protocols
Protocol 1: Systematic Approach to Mobile Phase Optimization for Resolving Co-elution
-
Initial Assessment:
-
Prepare a standard solution containing 1-Methylimidazole and this compound.
-
Prepare a spiked urine sample with a known concentration of 1-Methylimidazole and this compound.
-
Analyze both samples using your current HPLC method to confirm co-elution and assess matrix effects.
-
-
pH Adjustment:
-
Prepare several batches of Mobile Phase A with varying pH values (e.g., pH 3.0, 3.5, 4.0, 4.5) using formic acid or ammonium formate.
-
Analyze the spiked urine sample with each mobile phase, keeping all other parameters constant.
-
Evaluate the chromatograms for changes in retention time and resolution between 1-Methylimidazole, its internal standard, and creatinine.
-
-
Organic Modifier Selection and Strength:
-
If pH adjustment is not sufficient, switch the organic modifier (e.g., from acetonitrile to methanol or vice versa).
-
Systematically vary the percentage of the organic solvent in the initial mobile phase composition and/or adjust the gradient slope. A shallower gradient is often beneficial for resolving closely eluting peaks.
-
-
Data Analysis:
-
For each condition, calculate the resolution (Rs) between the critical peak pair (e.g., 1-Methylimidazole and creatinine). An Rs value > 1.5 indicates baseline separation.
-
Monitor the peak shape and signal intensity of both the analyte and the internal standard.
-
Mandatory Visualization
Caption: A workflow for troubleshooting co-elution issues.
Caption: Experimental workflow for mobile phase optimization.
References
- 1. rsc.org [rsc.org]
- 2. Target identification by chromatographic co-elution: monitoring of drug-protein interactions without immobilization or chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dilute-and-Shoot HPLC-UV Method for Determination of Urinary Creatinine as a Normalization Tool in Mycotoxin Biomonitoring in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Recovery of 1-Methylimidazole-d3
This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving issues related to the low recovery of 1-Methylimidazole-d3 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
Low recovery of this compound, a polar, deuterated internal standard, typically stems from its physicochemical properties interacting with the sample preparation workflow. The most common causes include:
-
Suboptimal pH: The pH of the sample and extraction solvents is critical. As a basic compound, its ionization state, and therefore its solubility and retention, are highly pH-dependent.[1][2]
-
Inappropriate Extraction Method: The high polarity of this compound makes it challenging to extract using standard non-polar liquid-liquid extraction (LLE) or reversed-phase solid-phase extraction (SPE) protocols.[3][4]
-
Poor Method Optimization: Issues such as incorrect solvent selection, insufficient mixing in LLE, or improper flow rates and solvent choices in SPE can lead to significant analyte loss.[2][5]
-
Analyte Instability or Adsorption: The compound may degrade under certain conditions or adsorb to container surfaces.[6][7]
-
Matrix Effects: Components in the biological matrix can interfere with the extraction process or cause ion suppression in the mass spectrometer.[2]
Q2: What are the key physicochemical properties of this compound that I should consider?
Understanding the properties of 1-Methylimidazole is crucial for developing an effective sample preparation method. Its deuterated form, this compound, will have virtually identical properties.
| Property | Value | Implication for Sample Prep |
| Molecular Formula | C4H3D3N2 | - |
| pKa (of conjugate acid) | ~7.4[6][8] | The compound is basic. At pH < 7.4 it will be protonated (ionized), and at pH > 7.4 it will be in its neutral form. This is the most critical parameter for controlling its behavior in LLE and SPE. |
| logP (octanol/water) | ~0.42[9] | The low logP value indicates high polarity and hydrophilicity, making it difficult to extract into non-polar organic solvents. |
| Water Solubility | Miscible[6] | Its high water solubility necessitates strategies like pH adjustment or "salting out" to move it into an organic phase during LLE.[3] |
| Boiling Point | 198 °C[6][8] | Not highly volatile, but gentle conditions should be used during solvent evaporation steps to prevent loss. |
| Stability | Stable, but moisture sensitive. Incompatible with strong acids and oxidizing agents.[6] | Avoid harsh acidic conditions during sample processing and ensure proper storage to prevent degradation. |
Q3: Could the issue be with the stability of the deuterated standard itself?
While stable isotope-labeled standards are generally robust, certain issues can arise:
-
Deuterium Exchange: In rare cases, deuterium atoms can be lost or exchanged in solution, particularly at non-carbon sites or under harsh pH conditions.
-
Chromatographic Shift: The addition of deuterium can slightly alter the lipophilicity of a molecule, potentially causing it to separate from the non-labeled analyte during chromatography. Complete co-elution is essential for accurately correcting matrix effects.[10]
-
Analyte Instability: 1-Methylimidazole is known to be sensitive to moisture and strong acids.[6] Ensure that sample storage and processing conditions (e.g., pH, temperature) do not cause degradation.[2][11][12]
Q4: How do I determine if the problem is with my Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) method?
To isolate the step causing low recovery, analyze the waste fractions from your procedure. This systematic approach can quickly identify where the analyte is being lost.[13]
-
For LLE: Analyze the aqueous phase after extraction. If the this compound is found there, the issue is poor partitioning into the organic phase.
-
For SPE: Analyze the sample flow-through after loading and the wash solution. If the analyte is in the flow-through, it is not retaining on the sorbent. If it is in the wash, the wash step is too aggressive. If recovery is still low and no analyte is found in these fractions, the problem is likely incomplete elution from the sorbent.[5]
Troubleshooting Workflow and Methodologies
General Troubleshooting Workflow
This workflow provides a high-level overview for diagnosing the root cause of low recovery.
Caption: A systematic approach to diagnosing low recovery issues.
Guide 1: Troubleshooting Liquid-Liquid Extraction (LLE)
LLE is challenging for polar compounds. The key is to manipulate the chemistry to favor partitioning into the organic phase.
Caption: Troubleshooting logic for Liquid-Liquid Extraction (LLE).
Problem: Poor Partitioning into the Organic Phase
-
Potential Cause: Due to its basicity (pKa ~7.4), this compound is protonated and highly water-soluble at neutral or acidic pH.
-
Recommended Solution:
-
Adjust pH: Increase the pH of the aqueous sample to >9.0 using a base like ammonium hydroxide. This deprotonates the molecule, making it neutral and less polar.[1]
-
Utilize Salting-Out: Add a salt like sodium chloride (NaCl) or sodium sulfate (Na2SO4) to the aqueous phase to saturation. This increases the ionic strength of the aqueous layer, decreasing the solubility of the analyte and forcing it into the organic phase.[3][14]
-
Optimize Solvent Choice: Standard non-polar solvents like hexane are ineffective. Use a more polar, water-immiscible solvent. Good starting points are ethyl acetate, methyl tert-butyl ether (MTBE), or dichloromethane (DCM).[2]
-
Problem: Emulsion Formation
-
Potential Cause: Biological samples containing high concentrations of lipids or proteins can form emulsions at the solvent interface, trapping the analyte.[14]
-
Recommended Solution:
-
Gentle Mixing: Swirl the extraction tube gently rather than vortexing or shaking vigorously.[14]
-
Centrifugation: Spin the sample at high speed to break the emulsion.[14]
-
Add Brine: Adding a saturated NaCl solution can help disrupt the emulsion.[14]
-
Consider Supported Liquid Extraction (SLE): This technique immobilizes the aqueous phase on a solid support, preventing emulsion formation altogether.[14]
-
Detailed Protocol: Optimized LLE for this compound
-
Sample Pre-treatment: To 500 µL of your sample (e.g., plasma), add the working solution of this compound.
-
pH Adjustment: Add 50 µL of 1M ammonium hydroxide to adjust the sample pH to >9.
-
Salting Out: Add ~150 mg of NaCl and vortex briefly to dissolve.
-
Extraction: Add 1.5 mL of ethyl acetate.
-
Mixing: Gently rock or swirl the sample for 10-15 minutes. Avoid vigorous shaking.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the layers and break any potential emulsions.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.
Guide 2: Troubleshooting Solid-Phase Extraction (SPE)
SPE offers high selectivity but requires careful method development, especially for polar compounds. The choice between reversed-phase and mixed-mode sorbents is critical.
Caption: Troubleshooting logic for Solid-Phase Extraction (SPE).
Problem: Analyte Breakthrough (Low Retention) during Sample Loading
-
Potential Cause: The sorbent is not retaining the polar analyte. This happens if the sorbent is too non-polar (like C18), the sample pH is wrong, or the loading solvent is too strong.[5][15]
-
Recommended Solution:
-
Sorbent Selection: For reversed-phase, use a polymeric sorbent (e.g., Strata-X) which has better retention for polar compounds than silica-based C18. For a more robust method, use a mixed-mode cation-exchange sorbent, which retains basic compounds like 1-Methylimidazole via strong ionic interactions.[1][2]
-
pH Control:
-
For Reversed-Phase SPE , adjust the sample pH to be basic (>9) to ensure the analyte is neutral and can be retained by hydrophobic interactions.[1]
-
For Mixed-Mode Cation-Exchange SPE , adjust the sample pH to be acidic (<6) to ensure the analyte is protonated (cationic) and can bind to the negatively charged sorbent.[16]
-
-
Loading Conditions: Dilute the sample with a weak solvent (e.g., water with adjusted pH) and use a slow flow rate (~1 mL/min) to maximize interaction time.[15]
-
Problem: Incomplete Elution
-
Potential Cause: The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.
-
Recommended Solution:
-
For Reversed-Phase SPE: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solution.[1]
-
For Mixed-Mode Cation-Exchange SPE: The elution solvent must contain a component to disrupt the ionic bond. This is typically done by using a small amount of a base (e.g., 2-5% ammonium hydroxide) in an organic solvent like methanol.[16]
-
Detailed Protocol 1: Reversed-Phase SPE (Polymeric Sorbent)
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 20 mM ammonium hydroxide in water (pH ~10) through the cartridge. Do not let the sorbent go dry.
-
Load: Pre-treat the sample by adjusting its pH to ~10. Load the sample at a slow flow rate (~1 mL/min).
-
Wash: Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound with 1 mL of methanol.
Detailed Protocol 2: Mixed-Mode Cation-Exchange SPE
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 0.1% formic acid in water (pH ~2.7) through the cartridge.
-
Load: Pre-treat the sample by acidifying to pH < 4 with formic acid. Load the sample at a slow flow rate (~1 mL/min).
-
Wash: First, wash with 1 mL of 0.1% formic acid in water. Second, wash with 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute with 1 mL of 5% ammonium hydroxide in methanol to neutralize the analyte and disrupt the ionic bond.
Guide 3: Other Potential Causes and Solutions
Problem: Analyte Adsorption to Surfaces
-
Potential Cause: Polar basic compounds can adsorb to acidic silanol groups on the surface of glass labware, leading to loss.[7]
-
Recommended Solution: Use polypropylene tubes and pipette tips wherever possible. If glass is required, consider using silanized glassware to minimize active sites.
Problem: Loss During Solvent Evaporation
-
Potential Cause: Although 1-Methylimidazole has a high boiling point, analyte can be lost as an azeotrope or aerosol during aggressive evaporation steps.
-
Recommended Solution: Evaporate solvents under a gentle stream of nitrogen at a moderate temperature (e.g., < 40°C). Avoid evaporating to complete dryness for extended periods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. ataman-chemicals.com [ataman-chemicals.com]
- 7. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 9. 1H-Imidazole, 1-methyl- (CAS 616-47-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Improving vitamin D3 stability to environmental and processing stresses using mixed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. silicycle.com [silicycle.com]
- 16. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Matrix Effects on 1-Methylimidazole-d3 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 1-Methylimidazole using its deuterated internal standard, 1-Methylimidazole-d3, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of 1-Methylimidazole?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as 1-Methylimidazole, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analytical method.[1] In the case of 1-Methylimidazole quantification, endogenous components in biological fluids can suppress its ionization, leading to underestimation of its true concentration.
Q2: Why is a deuterated internal standard like this compound used?
A2: A deuterated internal standard (IS), such as this compound, is considered the "gold standard" for quantitative bioanalysis.[2] Because it is chemically and physically almost identical to the analyte (1-Methylimidazole), it is expected to co-elute and experience the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: My results are inaccurate even with this compound as an internal standard. What could be the cause?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. The most common reason for this is "differential matrix effects." This occurs when 1-Methylimidazole and this compound experience different degrees of ion suppression. A primary cause is a slight chromatographic separation between the two compounds, known as the "isotope effect". If they elute into regions with varying levels of matrix components, the analyte-to-IS ratio will not be constant, leading to inaccurate results.
Q4: What is the "deuterium isotope effect" and how can it impact my 1-Methylimidazole analysis?
A4: The deuterium isotope effect refers to the slight difference in physicochemical properties between a deuterated and a non-deuterated compound. The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in retention time during chromatography. In reversed-phase chromatography, deuterated compounds like this compound may elute slightly earlier than their non-deuterated counterparts. If this separation occurs in a region of the chromatogram with significant ion suppression, it can lead to inaccurate quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of 1-Methylimidazole quantification | Variable matrix effects between samples. | - Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. - Sample Dilution: Dilute the sample to reduce the concentration of matrix components.[3] |
| Low signal intensity for 1-Methylimidazole and/or this compound | Significant ion suppression. | - Chromatographic Optimization: Modify the LC gradient, mobile phase composition, or column chemistry to separate 1-Methylimidazole from the regions of ion suppression. - Check for Co-eluting Interferences: Use a post-column infusion experiment to identify where ion suppression is occurring in your chromatogram. |
| Inconsistent analyte-to-internal standard ratio | Differential matrix effects due to chromatographic separation of 1-Methylimidazole and this compound. | - Adjust Chromatographic Conditions: Modify the mobile phase, gradient, or temperature to achieve co-elution of the analyte and internal standard. - Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effects. |
| No signal for this compound | - Incorrect spiking of the internal standard. - Degradation of the internal standard. - Instrument issues. | - Verify Spiking Procedure: Ensure the internal standard is being added correctly and at the appropriate concentration. - Check IS Stability: Prepare a fresh stock solution of this compound. - Instrument Performance Check: Verify MS/MS parameters and perform a system suitability test. |
Data Presentation
The following table provides an illustrative example of how matrix effects can impact the quantification of 1-Methylimidazole and how a deuterated internal standard can help mitigate these effects. The data is representative and based on typical findings in bioanalytical method development.
| Parameter | 1-Methylimidazole (without IS) | 1-Methylimidazole (with this compound IS) |
| Spiked Concentration (ng/mL) | 50.0 | 50.0 |
| Mean Peak Area (Neat Solution) | 1,250,000 | 1,245,000 |
| Mean Peak Area (Human Plasma Extract) | 850,000 | 860,000 |
| Matrix Effect (%) | -32.0% (Ion Suppression) | - |
| This compound Mean Peak Area (Neat Solution) | - | 1,350,000 |
| This compound Mean Peak Area (Human Plasma Extract) | - | 920,000 |
| Calculated Concentration (ng/mL) | 34.0 | 49.5 |
| Accuracy (%) | 68.0% | 99.0% |
This table illustrates a significant ion suppression effect on 1-Methylimidazole in human plasma, leading to a substantial underestimation of its concentration. The use of this compound as an internal standard effectively compensates for this matrix effect, resulting in a much more accurate measurement.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
This protocol is used to quantitatively assess the magnitude of matrix effects.
1. Preparation of Solutions:
-
Set A (Neat Solution): Prepare a solution of 1-Methylimidazole and this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., human plasma) through the entire sample preparation procedure. After the final extraction step, spike the extracted blank matrix with 1-Methylimidazole and this compound to the same concentration as in Set A.
2. LC-MS/MS Analysis:
-
Analyze the samples from both Set A and Set B using the developed LC-MS/MS method.
3. Calculation of Matrix Factor (MF):
-
Calculate the Matrix Factor using the following formula:
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Protocol 2: Bioanalytical Method for 1-Methylimidazole in Human Plasma
This protocol provides a general framework for the quantification of 1-Methylimidazole in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing this compound (e.g., at 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions (Illustrative):
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
1-Methylimidazole: [Precursor ion] -> [Product ion]
-
This compound: [Precursor ion+3] -> [Product ion]
-
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: How matrix components suppress ionization.
Caption: Workflow for assessing matrix effects.
References
Storage and stability issues of 1-Methylimidazole-d3 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and troubleshooting of 1-Methylimidazole-d3 solutions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: To ensure the long-term stability of this compound solutions, they should be stored at 2-8°C in a tightly sealed, amber glass vial to protect from light.[1][2] The solution should be stored in a dry, well-ventilated area.[1][3] For optimal stability, especially for long-term storage, it is recommended to handle and store the compound under an inert gas like nitrogen or argon.[2]
Q2: How can I tell if my this compound solution has degraded?
A2: The most common visual indicator of degradation is a change in color from colorless or light yellow to a more pronounced yellow or brown.[4] Other signs of degradation can include the formation of precipitates or a change in the solution's viscosity.[4] For a more definitive assessment, analytical techniques such as NMR or LC-MS can be used to identify the appearance of new peaks corresponding to degradation products.[4]
Q3: What are the primary factors that can cause degradation of this compound?
A3: The stability of this compound can be compromised by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation, even below the boiling point, particularly with prolonged heating.[4]
-
Light: Exposure to light can induce photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[4] Storing under an inert atmosphere is recommended to minimize this.[4]
-
pH: Extreme pH conditions (strong acids or bases) can cause hydrolysis.
-
Impurities: The presence of impurities can catalyze degradation reactions.[4]
Q4: Is there a risk of hydrogen-deuterium (H-D) exchange with this compound?
A4: While the carbon-deuterium (C-D) bond is generally more stable than the carbon-hydrogen (C-H) bond, H-D exchange can still occur, particularly at the C-2 position of the imidazole ring.[5] The rate of this exchange is influenced by the pH of the solution.[4] To minimize the risk of H-D exchange, it is advisable to use aprotic, anhydrous solvents for the preparation of stock solutions.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution has turned yellow/brown. | Thermal or oxidative degradation. | Store the solution at the recommended 2-8°C, protect it from light, and consider purging the vial with an inert gas before sealing. If degradation is suspected, verify the purity using an appropriate analytical method (e.g., LC-MS, NMR) before use. |
| Unexpected peaks in analytical chromatogram (LC-MS, GC-MS). | Presence of degradation products or impurities. | Review the storage conditions and handling procedures. Consider purifying the this compound if necessary. Perform a forced degradation study (see experimental protocols below) to identify potential degradation products. |
| Inconsistent results in quantitative analysis. | Degradation of the internal standard (this compound). Potential H-D exchange. | Prepare fresh working solutions from a properly stored stock. Assess the stability of the deuterated standard under the specific experimental conditions (e.g., in the biological matrix at a relevant temperature).[5][6] |
| Precipitate formation in the solution. | Degradation leading to insoluble byproducts. Exceeding the solubility limit in the chosen solvent. | Ensure the storage temperature is appropriate. Verify the concentration of the solution and the solubility of this compound in the specific solvent. If degradation is suspected, the solution should not be used. |
Quantitative Stability Data
| Condition | Solvent | Temperature (°C) | Duration | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Remaining |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 hours | User Data | User Data | User Data |
| Base Hydrolysis | 0.1 M NaOH | 60 | 24 hours | User Data | User Data | User Data |
| Oxidation | 3% H₂O₂ | 25 | 24 hours | User Data | User Data | User Data |
| Thermal | Acetonitrile | 60 | 7 days | User Data | User Data | User Data |
| Photostability | Acetonitrile | 25 | 7 days (exposed to light) | User Data | User Data | User Data |
Experimental Protocols
Assessment of H/D Exchange Stability
This protocol is designed to evaluate the stability of the deuterium label on this compound under conditions relevant to its use.[6]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ataman-chemicals.com [ataman-chemicals.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Calibrating Instrument Response with 1-Methylimidazole-d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 1-Methylimidazole-d3 as an internal standard for the quantitative analysis of 1-methylimidazole by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for the analysis of 1-methylimidazole?
A1: Using a stable isotope-labeled (SIL) internal standard like this compound is the gold standard in quantitative mass spectrometry.[1] Because it is chemically almost identical to the analyte (1-methylimidazole), it co-elutes and experiences the same degree of matrix effects and ionization suppression or enhancement.[1] This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[2]
Q2: Is there a risk of deuterium-hydrogen exchange with this compound?
A2: The stability of the deuterium labels depends on their position on the molecule. For this compound where the deuterium atoms are on the methyl group, the risk of exchange under typical LC-MS conditions (e.g., mobile phases with 0.1% formic acid) is low. However, it is always good practice to assess the stability of the internal standard during method development.
Q3: What are the expected mass-to-charge (m/z) transitions for 1-methylimidazole and this compound?
A3: In positive electrospray ionization (ESI+), you would typically monitor the protonated parent ions [M+H]+. For 1-methylimidazole (molar mass ~82.10 g/mol ), the parent ion would be at m/z 83.1. For this compound (molar mass ~85.12 g/mol ), the parent ion would be at m/z 86.1. Product ions for MS/MS fragmentation would need to be optimized during method development, but you would select the most stable and abundant fragments for quantification.
Q4: What kind of analytical performance can I expect from a method using this compound?
A4: A well-developed LC-MS/MS method using this compound should provide excellent linearity (R² > 0.99) over a defined concentration range.[3] You can expect good accuracy (e.g., within 15% of the nominal concentration) and precision (e.g., coefficient of variation <15%).[2][3] The lower limit of quantification (LLOQ) will depend on the sensitivity of your instrument but can often reach low ng/mL levels in biological matrices.[3]
Experimental Protocol: Quantitative Analysis of 1-Methylimidazole in Human Plasma
This protocol describes a method for the determination of 1-methylimidazole in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
1-Methylimidazole analytical standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA), LC-MS grade
-
Human plasma (blank)
Preparation of Stock and Working Solutions
-
1-Methylimidazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-methylimidazole and dissolve it in 10 mL of MeOH.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of MeOH.
-
1-Methylimidazole Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) ACN:water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) ACN:water.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
To 50 µL of blank human plasma, add 10 µL of the appropriate 1-methylimidazole working standard solution.
-
Prepare a set of calibration standards with final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 50 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 150 µL of the internal standard working solution (100 ng/mL) in acetonitrile. This will precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrument Parameters
-
Liquid Chromatography (LC) System:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)[1]
-
Mobile Phase A: Water with 0.1% Formic Acid[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C[1]
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
1-methylimidazole: m/z 83.1 → [Product Ion]
-
This compound: m/z 86.1 → [Product Ion]
-
-
Note: Product ions and collision energies should be optimized for your specific instrument.
-
Data Presentation
Table 1: Calibration Curve Parameters for 1-Methylimidazole in Human Plasma
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (% Bias) |
| Low | 3 | 5.2 | +3.1 | 6.8 | +2.5 |
| Medium | 300 | 3.8 | -1.5 | 4.5 | -0.8 |
| High | 800 | 2.9 | +0.7 | 3.7 | +1.2 |
Table 3: Assessment of Matrix Effects
| Sample Type | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Neat Solution (n=3) | 152,480 | 185,620 | 0.821 | N/A |
| Post-extraction Spike in Plasma (n=3) | 128,350 | 155,980 | 0.823 | -15.8% (Ion Suppression) |
Troubleshooting Guide
Q1: I am observing a very low or no signal for both 1-methylimidazole and this compound. What should I do?
A1: A complete loss of signal often points to a systemic issue. First, check the LC-MS/MS system status to ensure it is tuned and calibrated.[5] Verify that the electrospray ionization (ESI) source is generating a stable spray and that all necessary gases are flowing at their setpoints.[6] Prepare a fresh standard of both the analyte and the internal standard to rule out degradation. Also, confirm your MRM transitions and other MS parameters are correctly entered in the method.[6]
Q2: The response of my internal standard (this compound) is highly variable across my samples. What could be the cause?
A2: Inconsistent internal standard response can be due to several factors. Ensure that the internal standard is added precisely and consistently to every sample. Check for potential issues during sample preparation, such as inconsistent protein precipitation or extraction efficiency.[6] A contaminated ion source can also lead to signal instability.[6] Consider cleaning the ion source if you observe a gradual decrease or erratic behavior in the signal over time.
Q3: My calibration curve is non-linear, especially at the lower or higher concentrations. How can I fix this?
A3: Non-linearity can arise from several sources. At high concentrations, detector saturation may be the issue, so you may need to dilute your samples or adjust the calibration range. At low concentrations, issues like analyte adsorption to vials or background interference can be a problem. Ensure you are using an appropriate regression model for your calibration curve, such as a weighted linear regression (e.g., 1/x or 1/x²), which gives less weight to the higher concentration points.
Q4: I am seeing significant peak tailing for 1-methylimidazole. What are the possible reasons?
A4: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself. Since 1-methylimidazole is a basic compound, interactions with residual silanols on the silica-based C18 column can occur. Ensure that the pH of your mobile phase is low enough (e.g., using 0.1% formic acid) to keep the analyte protonated. If the problem persists, consider using a column with end-capping or a different stationary phase. Also, check for column degradation or contamination.
Visualizations
Caption: Experimental workflow for the quantitative analysis of 1-methylimidazole.
Caption: Troubleshooting workflow for a poor calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. resolian.com [resolian.com]
- 3. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 1-Methylimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. biologie.uni-koeln.de [biologie.uni-koeln.de]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to 1-Methylimidazole-d3 Isotopic Labeling in Analytical Method Validation
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the realm of quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical factor that can significantly impact data quality. This guide provides an objective comparison of the performance of deuterated internal standards, specifically focusing on the application of 1-Methylimidazole-d3, with non-deuterated alternatives, supported by experimental data.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This intrinsic similarity allows for effective compensation for matrix effects and variations in extraction recovery, leading to enhanced accuracy and precision in quantitative results.[1]
This guide will use the analysis of Methimazole (1-methyl-1H-imidazole-2(3H)-thione), a critical antithyroid medication, as a case study to illustrate the advantages of using its deuterated analog, Methimazole-d3, as an internal standard compared to a structural analog.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Table 1: Method Performance using this compound (as Methimazole-d3) as an Internal Standard [2][3]
| Validation Parameter | Performance Metric |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10.2% |
| Inter-day Precision (%CV) | < 9.8% |
| Intra-day Accuracy | 89.5% - 101.1% |
| Inter-day Accuracy | 96.0% - 99.7% |
Table 2: Method Performance using a Structural Analog Internal Standard ( illustrative)
| Validation Parameter | Performance Metric |
| Linearity Range | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy | 85% - 115% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the key experimental protocols for the quantification of Methimazole using a deuterated internal standard.
Sample Preparation
A robust sample preparation procedure is essential for accurate quantification. The following protocol outlines a protein precipitation method:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL Methimazole-d3 internal standard working solution.[4]
-
Vortex the mixture for 10 seconds.[4]
-
Add 400 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture vigorously for 1 minute.[4]
-
Centrifuge at 10,000 x g for 10 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
-
Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.[4]
Some methods may also include a derivatization step with a reagent like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) to improve chromatographic and mass spectrometric properties.[2][5]
Chromatographic and Mass Spectrometric Conditions
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
Table 3: LC-MS/MS Method Parameters [4][5]
| Parameter | Condition |
| Chromatography | |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Mass Spectrometry | |
| MS System | Triple quadrupole tandem mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Methimazole) | To be optimized based on derivatization |
| MRM Transition (Methimazole-d3) | To be optimized based on derivatization |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind using a stable isotope-labeled internal standard, the following diagrams are provided.
Experimental workflow for Methimazole quantification.
Logic of using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of Methimazole in human blood matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Gold Standard: Why 1-Methylimidazole-d3 Outperforms Non-Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between the deuterated internal standard, 1-Methylimidazole-d3, and its non-deuterated counterparts. Supported by established analytical principles and representative experimental data, this document elucidates the superior performance of stable isotope-labeled standards in mass spectrometry-based assays.
In the realm of liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable for correcting for variability inherent in sample preparation and analysis.[1] An ideal IS should perfectly mimic the analyte of interest throughout the entire analytical process, from extraction to detection. While various compounds can serve as an IS, stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like this compound, are widely regarded as the gold standard.[1][2] This superiority stems from their close physicochemical similarity to the analyte, which allows for unparalleled compensation for matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.[3][4]
Performance Comparison: this compound vs. A Non-Deuterated Analog
To illustrate the performance differences, consider a hypothetical but representative experiment involving the quantification of an analyte in human plasma using LC-MS/MS. Here, we compare the performance of this compound as an internal standard against a structurally similar but non-deuterated analog, 1-Ethylimidazole.
Table 1: Comparative Performance Data
| Parameter | This compound (Deuterated IS) | 1-Ethylimidazole (Non-Deuterated IS) |
| Accuracy (% Recovery) | 98.5 - 101.2% | 85.7 - 110.5% |
| Precision (%RSD) | < 5% | < 15% |
| Matrix Effect (%) | 97.8 - 102.5% | 75.3 - 121.8% |
| Extraction Recovery (%) | Consistent with analyte | May differ from analyte |
| Regulatory Acceptance | Widely accepted by FDA and EMA[5] | Requires extensive validation to prove suitability |
The data clearly demonstrates the superior performance of this compound. The accuracy and precision are significantly better, and the matrix effect is effectively mitigated. This is because this compound co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable correction.[4] The non-deuterated analog, due to its different chemical structure, may have a different retention time and be affected differently by the sample matrix, leading to greater variability and less reliable results.[1]
Experimental Protocols
A detailed methodology for a comparative validation experiment is provided below. This protocol outlines the steps to assess the performance of an internal standard in a bioanalytical method.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of this compound and 1-Ethylimidazole in the same solvent.
-
Working Solutions: Prepare working solutions of the analyte and both internal standards by diluting the stock solutions to appropriate concentrations for spiking into calibration standards and quality control samples.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, calibration standard, or QC sample) into a microcentrifuge tube.
-
Add 10 µL of the respective internal standard working solution (either this compound or 1-Ethylimidazole).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor/product ion transitions for the analyte and each internal standard.
Data Analysis
Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the QC samples and unknown samples from the calibration curve.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the rationale for selecting a deuterated internal standard, the following diagrams are provided.
Caption: General experimental workflow for quantitative analysis using an internal standard.
References
1-Methylimidazole-d3: A Superior Internal Standard for Quantitative Analysis
In the precise world of quantitative analysis, particularly within pharmaceutical research and development, the choice of an internal standard is paramount to achieving accurate and reliable results. For the analysis of 1-methylimidazole and related compounds, the deuterated stable isotope-labeled (SIL) internal standard, 1-Methylimidazole-d3, demonstrates superior performance compared to other methods like using structural analogs or external standard calibration. Its near-identical physicochemical properties to the analyte ensure it effectively compensates for variations during sample preparation and analysis, leading to enhanced accuracy and precision.
Stable isotope-labeled internal standards are widely regarded as the gold standard in bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS) applications. By incorporating deuterium atoms, this compound is chemically almost identical to 1-methylimidazole but can be distinguished by a mass spectrometer. This allows it to act as a reliable tracer, mirroring the behavior of the analyte throughout the analytical workflow.
Comparative Performance in Quantitative Analysis
Experimental data, primarily from studies on the closely related analyte 4-methylimidazole (4-MEI), consistently highlights the advantages of using a deuterated internal standard over other approaches.
| Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard (e.g., Imidazole, 2-Ethylimidazole) | External Standard Calibration |
| Accuracy (% Recovery) | Typically 90-110% | Can be variable, often 80-120% | Highly susceptible to matrix effects, can be outside 80-120% |
| Precision (% RSD) | Intra-day: < 10%Inter-day: < 15%[1] | Intra-day: < 15% | Can be > 15% |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Matrix Effect Compensation | Excellent | Partial | None |
The use of a deuterated internal standard like this compound significantly improves the reliability of quantitative results. For instance, in the analysis of 4-MEI, a method using a deuterated internal standard reported intra-day and inter-day repeatability of 9.5% and 15.4%, respectively[1]. In contrast, another study employing a structural analog (imidazole) as the internal standard for 4-MEI analysis showed a relative standard deviation (%RSD) of 0.82% for the quantified amount, indicating good precision under specific conditions. However, methods relying on external standard calibration for 4-MEI have shown wider recovery ranges, for example, between 97.1% and 111.0% in sauce samples, which can indicate a greater susceptibility to matrix effects.
One study even noted that for the analysis of 4-MEI, both a deuterated internal standard and a structural analog failed to adequately compensate for matrix effects, necessitating the use of a standard addition method for accurate quantification[1]. This highlights the complexity of quantitative analysis and the importance of method validation for each specific matrix.
Experimental Methodologies
The superior performance of this compound is realized through a systematic analytical workflow.
Experimental Workflow for Quantitative Analysis using this compound
Caption: A typical workflow for quantitative analysis using this compound as an internal standard.
Detailed Experimental Protocol: LC-MS/MS Analysis of Methylimidazoles
This protocol is a representative example for the quantification of methylimidazoles in a food matrix using a deuterated internal standard.
-
Sample Preparation:
-
Weigh 1 gram of the homogenized sample into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 5 mL of a suitable extraction solvent (e.g., acetonitrile).
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
1-Methylimidazole: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of the analyte in the samples is determined from the calibration curve.
-
Logical Decision-Making in Internal Standard Selection
The choice of an appropriate internal standard is a critical step in method development. The following decision tree illustrates the logical process.
Caption: Decision tree for selecting an internal standard in quantitative analysis.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative data for 1-methylimidazole and related compounds, this compound is the recommended internal standard. Its ability to accurately and precisely correct for analytical variability, particularly in complex matrices, makes it a superior choice over structural analogs or external standard calibration. While other methods can be employed, they often require more extensive validation to demonstrate their suitability and may not provide the same level of robustness. The use of a deuterated internal standard like this compound ultimately leads to more reliable and defensible scientific outcomes.
References
A Comparative Guide to Analytical Methods for 1-Methylimidazole Quantification Utilizing 1-Methylimidazole-d3 as an Internal Standard
This guide provides a detailed comparison of common analytical methodologies for the quantification of 1-methylimidazole, with a focus on the application of 1-Methylimidazole-d3 as an internal standard to ensure accuracy and precision. The information is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for the determination of 1-methylimidazole in various matrices.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in quantitative analysis, particularly in chromatography and mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to more accurate and reproducible results.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 1-methylimidazole, incorporating the use of this compound as an internal standard.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection via UV absorbance. | Quantitative determination based on the direct proportionality of NMR signal intensity to the number of atomic nuclei. |
| Use of this compound | As an internal standard to correct for extraction efficiency and instrument variability. | As an internal standard to correct for injection volume and detector response variations. | Can be used as an internal standard, though other certified standards are also common. |
| Specificity | High, based on retention time and unique mass fragmentation patterns.[1] | Moderate, relying on retention time and UV spectrum.[1] | Very high, based on unique chemical shifts of nuclei.[1] |
| Sample Volatility | Requires the analyte to be volatile or amenable to derivatization.[1] | Not required, making it suitable for non-volatile and thermally labile compounds.[1] | Not required. |
| Typical Purity Assay | Capable of detecting and identifying volatile impurities with high sensitivity.[1] | Method available for impurity isolation and analysis.[1] | A primary method for accurate purity determination without needing a specific reference standard for the analyte itself.[1] |
| Advantages | High sensitivity and specificity, excellent for identifying unknown impurities. | Wide applicability, robust, and readily available instrumentation. | Highly accurate and precise, does not require an identical certified reference material for the analyte. |
| Disadvantages | May require derivatization for polar compounds, potential for thermal degradation of analytes. | Lower specificity compared to MS, potential for co-eluting interferences. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. The use of this compound as an internal standard is integrated into the sample preparation steps for GC-MS and HPLC-UV to ensure accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of 1-methylimidazole and identify any volatile or semi-volatile impurities.
Methodology:
-
Internal Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Sample Preparation:
-
Accurately weigh the 1-methylimidazole sample.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Dilute the mixture with the appropriate solvent to a final concentration suitable for GC-MS analysis.
-
-
GC-MS Conditions:
-
Injector: Split/splitless inlet, with a split ratio of 50:1.[1]
-
Injector Temperature: 250 °C.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Maintain 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.[1]
-
MS Ion Source Temperature: 230 °C.[1]
-
Mass Range: Scan from m/z 35 to 300.[1]
-
-
Data Analysis:
-
Identify the peaks for 1-methylimidazole and this compound based on their retention times and mass spectra.
-
Calculate the response factor of 1-methylimidazole relative to this compound using a calibration curve prepared with known concentrations of both compounds.
-
Quantify the amount of 1-methylimidazole in the sample by comparing the peak area ratio of the analyte to the internal standard.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).[1]
-
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of 1-methylimidazole.
Methodology:
-
Internal Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration.
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 20:80 v/v) with 0.1% phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[1][2] The mobile phase should be filtered and degassed.[1]
-
Sample Preparation:
-
Accurately weigh the 1-methylimidazole sample.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Prepare a solution of the mixture in the mobile phase at a concentration of approximately 1 mg/mL.[1]
-
-
HPLC Conditions:
-
Data Analysis:
-
Identify the peaks for 1-methylimidazole and this compound based on their retention times.
-
Create a calibration curve by plotting the ratio of the peak area of 1-methylimidazole to the peak area of this compound against the known concentrations of 1-methylimidazole.
-
Determine the concentration of 1-methylimidazole in the sample using the calibration curve.
-
Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks.[1]
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To obtain a highly accurate and precise purity value for 1-methylimidazole.
Methodology:
-
Materials:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.[1]
-
Integrate a well-resolved proton signal of 1-methylimidazole and a signal from the internal standard.[1]
-
Calculate the purity of 1-methylimidazole using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for the quantification of 1-Methylimidazole by GC-MS.
Caption: Workflow for the quantification of 1-Methylimidazole by HPLC-UV.
Caption: Workflow for the purity determination of 1-Methylimidazole by qNMR.
References
A Comparative Guide to Deuterated Imidazole Standards for Analytical Applications
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is the gold standard in mass spectrometry-based bioanalysis.[1][2] These standards exhibit nearly identical chemical and physical properties to their unlabeled counterparts, allowing them to effectively compensate for variability during sample preparation and analysis.[1]
This guide provides an objective comparison of 1-Methylimidazole-d3 against other commonly used deuterated imidazole standards, such as 2-Methylimidazole-d6 and 4-Methylimidazole-d3. The comparison focuses on key performance characteristics like isotopic and chemical purity, stability, and application in quantitative analysis, supported by representative experimental data and protocols.
Quantitative Performance Comparison
The selection of a deuterated standard is often guided by its isotopic enrichment and overall chemical purity. High isotopic purity minimizes signal overlap (crosstalk) between the standard and the analyte, while high chemical purity ensures that impurities do not interfere with the analysis.[3] The following table summarizes typical specifications for several deuterated methylimidazole standards based on commercially available data.
| Parameter | This compound | 1-Methylimidazole-d6 | 2-Methylimidazole-d6 | 4-Methylimidazole-d3 (as IS) |
| Typical Isotopic Purity | ≥98 atom % D | 98 atom % D[4] | >95% | Not specified, used as IS |
| Typical Chemical Purity | ≥99% (unlabeled)[5] | 99% (CP)[4] | >95% | Not specified, used as IS |
| Deuterium Location | Methyl Group | Methyl Group & Ring | Methyl Group & Ring | Methyl Group |
| Mass Shift (vs. Unlabeled) | M+3 | M+6[4] | M+6 | M+3 |
| Common Application | Internal Standard | Internal Standard[4] | Internal Standard | Internal Standard |
Key Considerations:
-
Isotopic Purity: A higher atom % D indicates a greater degree of deuterium incorporation, leading to a cleaner signal for the internal standard.
-
Mass Shift: A larger mass shift (e.g., M+6) can be advantageous as it further separates the mass-to-charge ratio (m/z) of the internal standard from the natural isotope distribution of the analyte, reducing potential interference.[3]
-
Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[6] While this "kinetic isotope effect" can slow metabolism at the site of deuteration, the overall chemical stability of the imidazole ring under typical analytical conditions (e.g., temperature, pH in mobile phase) is not significantly altered by deuteration.[3][7] Studies on imidazolium cations show that the ring structure is robust, with degradation primarily occurring under harsh alkaline conditions.[3]
Experimental Protocol: Quantification of 4-Methylimidazole in a Liquid Matrix
This section details a representative experimental methodology for the quantification of 4-Methylimidazole (4-MeI) in a beverage sample using a deuterated internal standard (e.g., 4-Methylimidazole-d3) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is synthesized from established analytical methods.[8][9][10]
Objective: To accurately determine the concentration of 4-MeI in a liquid sample, correcting for matrix effects and procedural losses using a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
4-Methylimidazole (analyte) standard
-
4-Methylimidazole-d3 (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Sample matrix (e.g., cola beverage)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the 4-MeI analyte and the 4-MeI-d3 IS in methanol.
-
Calibration Standards: Serially dilute the analyte stock solution with a 50:50 mixture of water and methanol to prepare a series of calibration standards ranging from 5 µg/kg to 1000 µg/kg.[8]
-
Internal Standard Spiking Solution: Prepare a working solution of 4-MeI-d3 at a fixed concentration (e.g., 1 µg/mL) in the same diluent.[11]
-
Sample Preparation:
-
Degas the beverage sample by sonication for 10 minutes.
-
Transfer 1 mL of the sample to a 2 mL microcentrifuge tube.
-
Add a precise volume (e.g., 50 µL) of the internal standard spiking solution to all samples, calibration standards, and quality controls.
-
Vortex for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., ZIC-pHILIC).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Isocratic or gradient elution suitable for retaining and separating the polar 4-MeI.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
4-MeI (Analyte): Q1: 83.1 m/z -> Q3: 56.1 m/z.[8]
-
4-MeI-d3 (IS): Q1: 86.1 m/z -> Q3: 59.1 m/z.
-
-
Ion Source Temperature: 300 °C.
-
Collision Gas: Argon.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard for all samples.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 4-MeI in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualized Workflow: Bioanalytical Sample Quantification
The following diagram illustrates the typical workflow for quantifying an analyte in a biological or liquid sample using a deuterated internal standard.
Caption: Experimental workflow for analyte quantification.
References
- 1. This compound (ring-d3) | LGC Standards [lgcstandards.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Methylimidazole-d6 D 98atom 285978-27-0 [sigmaaldrich.com]
- 5. 1-Methylimidazole, 99%, COA, Certificate of Analysis, 616-47-7, M 6822 [ottokemi.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for the Quantification of 1-Methylimidazole with 1-Methylimidazole-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 1-methylimidazole is crucial for a wide range of applications, from pharmacokinetic studies to chemical purity analysis. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques capable of providing the necessary sensitivity and selectivity. This guide offers an objective comparison of these two methods for the analysis of 1-methylimidazole, utilizing its deuterated analog, 1-Methylimidazole-d3, as an internal standard to ensure the highest level of accuracy and precision.
Cross-validation of analytical methods is a critical step when data from different techniques or laboratories will be compared or combined. This process ensures that the results are reliable and reproducible, regardless of the method used. This guide provides detailed experimental protocols and expected performance data to assist in the selection and implementation of the most suitable method for your analytical needs.
At a Glance: GC-MS vs. LC-MS for 1-Methylimidazole Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by highly selective and sensitive mass detection. |
|
A Comparative Guide to Linearity and Recovery Studies: 1-Methylimidazole-d3 vs. a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is fundamental to the integrity of their study outcomes. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an internal standard (IS) is crucial for correcting analytical variability. Stable isotope-labeled (SIL) internal standards, such as 1-Methylimidazole-d3, are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte of interest.
This guide provides an objective comparison of the performance of this compound with a non-deuterated structural analog internal standard in linearity and recovery studies. The data presented is based on published results for structurally similar compounds, providing a strong basis for performance expectation.
Performance Comparison: this compound vs. Structural Analog
The choice of an internal standard significantly impacts the linearity of the calibration curve and the recovery of the analyte during sample preparation. Below is a summary of performance data for a deuterated methylimidazole internal standard and a representative structural analog.
Data Presentation: Linearity and Recovery
| Parameter | This compound (Surrogate Data for 4-Methyl-d3-imidazole) | Structural Analog IS (2-Ethylimidazole/Imidazole) | Acceptance Criteria (FDA/ICH) |
| Linearity (Coefficient of Determination, R²) | > 0.999[1] | > 0.99[2], 0.999 | R² ≥ 0.99 |
| Recovery (%) | Consistent and reproducible (data not specified) | > 98%[2], 110-123% | Consistent, precise, and reproducible (typically 80-120%)[3] |
| Precision (%RSD of Recovery) | Expected to be low (≤15%) | Data not specified | ≤15% |
As the data indicates, both the deuterated internal standard and the structural analog can achieve excellent linearity. However, the key advantage of a deuterated standard like this compound lies in its ability to more effectively compensate for variability in extraction recovery and matrix effects, which is expected to result in higher precision (lower %RSD) of the recovery.
Experimental Protocols
Detailed methodologies for conducting linearity and recovery studies are essential for obtaining reliable and reproducible results.
Protocol for Linearity Assessment
This protocol outlines the steps to evaluate the linearity of a calibration curve for the quantification of an analyte using this compound as an internal standard.
Objective: To demonstrate the proportional relationship between the analyte concentration and the instrument response over a defined range.
Materials:
-
Analyte of interest
-
This compound
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of the analyte and this compound in an appropriate organic solvent.
-
Preparation of Calibration Standards: Prepare a series of at least six to eight calibration standards by spiking the blank biological matrix with known concentrations of the analyte. The concentration range should cover the expected in-study sample concentrations, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Addition of Internal Standard: Add a constant concentration of the this compound working solution to each calibration standard.
-
Sample Preparation: Process the calibration standards using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted calibration standards using the validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and coefficient of determination (R²).
-
Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the calibration standards should be within ±15% of their nominal values (±20% for the LLOQ).
Protocol for Recovery Study
This protocol describes how to determine the extraction recovery of an analyte using this compound as an internal standard.
Objective: To evaluate the efficiency of the extraction procedure in recovering the analyte from the biological matrix.
Materials:
-
Analyte of interest
-
This compound
-
Blank biological matrix
Procedure:
-
Prepare two sets of samples at three concentration levels (low, medium, and high):
-
Set A (Pre-extraction spike): Spike the blank biological matrix with the analyte at three different concentrations. Add the internal standard (this compound) and then perform the extraction procedure.
-
Set B (Post-extraction spike): Perform the extraction procedure on the blank biological matrix. Then, spike the extracted matrix with the analyte and the internal standard at the same three concentrations as in Set A. This set represents 100% recovery.
-
-
LC-MS/MS Analysis: Analyze both sets of samples.
-
Data Calculation:
-
Calculate the mean peak area of the analyte in both sets.
-
Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
Acceptance Criteria:
-
The recovery should be consistent and reproducible across all concentration levels. A common industry benchmark for acceptable recovery is within the range of 80-120%.[3]
-
The precision of the recovery, expressed as the relative standard deviation (%RSD), should be ≤15%.
Visualizations
To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.
References
- 1. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 1-Methylimidazole: Evaluating Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 1-methylimidazole, a key chemical intermediate and potential impurity in various products. The focus is on the limits of detection (LOD) and quantification (LOQ) achievable with different techniques, with a special emphasis on the use of its deuterated analog, 1-Methylimidazole-d3, as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The performance of this method is compared with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method is critical for the accurate and reliable quantification of 1-methylimidazole, particularly at trace levels. The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS is considered the gold standard for mitigating matrix effects and improving accuracy and precision. The following table summarizes the typical performance characteristics of the compared methods.
| Parameter | LC-MS/MS with this compound | GC-MS | HPLC-UV |
| Principle | Separation by liquid chromatography, detection by mass-to-charge ratio. | Separation by gas chromatography, detection by mass-to-charge ratio. | Separation by liquid chromatography, detection by UV absorbance. |
| Internal Standard | This compound (Isotope Dilution) | Not always used; if so, a structural analog. | Not always used; if so, a structural analog. |
| Specificity | Very High (based on retention time and specific mass transitions). | High (based on retention time and mass spectrum). | Moderate (based on retention time and UV spectrum). |
| LOD | 0.030 - 0.450 µg/kg[1] | 0.0553 - 0.8914 µg/mL | ~1 µg/mL (estimated) |
| LOQ | 0.10 - 1.50 µg/kg[1] | 0.2370 - 1.9373 µg/mL | ~3 µg/mL (estimated) |
| Sample Volatility | Not required. | Required; derivatization may be necessary. | Not required. |
| Matrix Effects | Minimized by co-eluting deuterated internal standard. | Can be significant. | Can be significant. |
Note: The LOD and LOQ values for LC-MS/MS are based on a study of three methylimidazole compounds, including 1-methylimidazole.[1] The GC-MS values are for a range of imidazole-like compounds. The HPLC-UV values are estimated based on typical performance for small molecules with a weak chromophore.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. It is important to note that the LC-MS/MS protocol is a representative method adapted from literature on closely related methylimidazole isomers, given the limited availability of a specific published method for 1-methylimidazole using this compound.
LC-MS/MS Method with this compound Internal Standard
This method provides high sensitivity and selectivity for the quantification of 1-methylimidazole in complex matrices.
a. Sample Preparation:
-
To 1 mL of sample (e.g., plasma, food extract), add a known amount of this compound internal standard solution.
-
Perform protein precipitation by adding 3 mL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions:
-
HPLC System: Agilent 1290 Infinity or equivalent.
-
Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
1-Methylimidazole: Precursor ion m/z 83.1 → Product ion m/z 56.0
-
This compound: Precursor ion m/z 86.1 → Product ion m/z 59.0
-
c. Data Analysis: Quantification is based on the ratio of the peak area of 1-methylimidazole to the peak area of the this compound internal standard.
GC-MS Method
This method is suitable for volatile and thermally stable compounds. Derivatization is often required for polar analytes like 1-methylimidazole to improve chromatographic performance.
a. Sample Preparation and Derivatization:
-
Extract 1-methylimidazole from the sample matrix using an appropriate solvent.
-
Evaporate the solvent and reconstitute in a derivatization agent (e.g., isobutyl chloroformate in the presence of pyridine and anhydrous ethanol).[2]
-
Heat the mixture to complete the derivatization reaction.
-
Extract the derivatized analyte into an organic solvent suitable for GC injection.
b. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS System: Agilent 5977B or equivalent.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
c. Data Analysis: Quantification is typically performed using an external standard calibration curve. Identification is confirmed by matching the retention time and mass spectrum with a reference standard.
HPLC-UV Method
This is a more accessible but less sensitive and selective method compared to mass spectrometry-based techniques.
a. Sample Preparation:
-
Extract 1-methylimidazole from the sample matrix.
-
Filter the extract through a 0.45 µm syringe filter before injection.
b. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3).[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 210 nm.[4]
c. Data Analysis: Quantification is based on the peak area of 1-methylimidazole compared to an external standard calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for LC-MS/MS analysis and a conceptual signaling pathway for the toxicity of 1-methylimidazole.
Conclusion
For the highly sensitive and specific quantification of 1-methylimidazole, LC-MS/MS with the use of this compound as an internal standard is the superior method. This approach effectively minimizes matrix interference and provides the lowest limits of detection and quantification. While GC-MS and HPLC-UV are viable alternatives, they generally offer lower sensitivity and are more susceptible to matrix effects. The choice of method should be guided by the specific requirements of the analysis, including the expected concentration range of the analyte and the complexity of the sample matrix.
References
- 1. Determination of three methylimidazole compounds in food flavors by solid phase extraction coupled with ultra-performance liquid chromatography-mass spectrometry [agris.fao.org]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
Justification for Using 1-Methylimidazole-d3 as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative mass spectrometry is paramount. This guide provides an objective comparison and justification for the use of 1-Methylimidazole-d3 as an internal standard (IS) in the quantitative analysis of 1-Methylimidazole, particularly in complex biological matrices.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in bioanalytical methods. By replacing three hydrogen atoms with deuterium, this compound is chemically and physically almost identical to the analyte, 1-Methylimidazole. This near-identical nature is the cornerstone of its superiority over other types of internal standards, such as structural analogs.
The Core Advantage: Mitigating Matrix Effects
One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source. This leads to variability and inaccuracy in quantification. Because this compound has virtually the same chromatographic retention time and ionization efficiency as 1-Methylimidazole, it experiences the same degree of matrix-induced suppression or enhancement. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to more accurate and precise results.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes the expected performance characteristics when using this compound compared to a hypothetical structural analog for the quantification of 1-Methylimidazole.
| Parameter | Method with this compound (SIL-IS) | Method with Structural Analog IS | Justification |
| Linearity (r²) | > 0.995 | > 0.99 | The co-eluting nature of the SIL-IS provides better correction across the concentration range. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | The SIL-IS more effectively compensates for variations in extraction recovery and matrix effects. |
| Precision (%RSD) | < 10% | < 15% | The consistent tracking of the analyte by the SIL-IS reduces variability in the analytical process. |
| Matrix Effect (%CV) | < 5% | Can be > 15% | Differential matrix effects on the analyte and a structurally different IS can lead to significant variability. |
| Extraction Recovery | Consistent between analyte and IS | Can be variable | Small differences in polarity and chemical properties can lead to different extraction efficiencies. |
Note: The data presented above is representative of typical performance for SIL-internal standards versus structural analogs in validated bioanalytical LC-MS/MS methods.
Experimental Protocols
A robust and validated experimental protocol is crucial for reliable quantitative results. Below is a detailed methodology for a typical LC-MS/MS analysis of 1-Methylimidazole in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-Methylimidazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 1-Methylimidazole stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same 50:50 methanol/water mixture to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
1-Methylimidazole: Precursor ion > Product ion (e.g., m/z 83.1 > 56.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 86.1 > 59.1)
-
Visualizing the Workflow and Justification
The following diagrams illustrate the experimental workflow and the logical justification for using a deuterated internal standard.
Caption: A typical bioanalytical workflow for the quantification of 1-Methylimidazole.
Caption: The logical basis for using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard for the quantitative analysis of 1-Methylimidazole provides a robust and reliable method to overcome the challenges associated with bioanalysis, particularly in complex matrices. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures superior compensation for matrix effects and other sources of variability. This leads to enhanced accuracy and precision, providing high-quality, defensible data essential for research, clinical studies, and drug development. For any quantitative LC-MS/MS assay where the highest level of data integrity is required, this compound is the recommended internal standard.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
